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  • Product: 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 879996-66-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-(4-Methylphenyl)-1H-Pyrazole-4-Carboxylic Acid: A Dual-Target Pharmacophore

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) Executive Summary & Pharmacophore Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4)

Executive Summary & Pharmacophore Rationale

In modern drug discovery and agrochemical development, the pyrazole-4-carboxylic acid scaffold is recognized as a highly privileged pharmacophore [4]. Specifically, 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid serves as a critical building block and active moiety for two distinct, high-value biological targets: the epigenetic modulator ALKBH1 (DNA N6-methyladenine demethylase) and the mitochondrial enzyme Succinate Dehydrogenase (SDH) .

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic structural key. The mechanism of action (MoA) of this molecule in vitro is driven by its bipartite structure:

  • The Pyrazole-4-Carboxylic Acid Core: Acts as a hydrogen-bond donor/acceptor hub, essential for coordinating with active-site metals or polar residues.

  • The 3-(4-Methylphenyl) [p-tolyl] Substituent: Provides a rigid, lipophilic anchor that perfectly occupies deep hydrophobic pockets (such as the ubiquinone-binding Q-site in SDH), driving high-affinity target engagement via Van der Waals interactions.

This technical guide dissects the in vitro causality, signaling pathways, and self-validating experimental protocols required to evaluate this compound's efficacy against both epigenetic and mitochondrial targets.

Mechanism 1: Epigenetic Modulation via ALKBH1 Inhibition

Causality and Pathway Dynamics

ALKBH1 is a dioxygenase that regulates gene expression by demethylating N6-methyladenine (6mA) on DNA. Dysregulation of ALKBH1 is heavily implicated in gastric cancers. Recent structure-activity relationship (SAR) studies have identified 1H-pyrazole-4-carboxylic acid derivatives as highly potent, competitive inhibitors of ALKBH1 [1].

When the 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid scaffold binds to the catalytic pocket of ALKBH1, it physically occludes the active site, preventing the enzyme from accessing 6mA-rich DNA substrates. This competitive inhibition leads to a systemic accumulation of 6mA in the genome. In vitro studies on gastric cancer cell lines (HGC27 and AGS) demonstrate that this 6mA accumulation triggers a stress response that upregulates the AMP-activated protein kinase (AMPK) signaling pathway, ultimately culminating in the inhibition of cell viability and induction of apoptosis[1].

ALKBH1_Pathway Compound 3-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid ALKBH1 ALKBH1 Enzyme (DNA 6mA Demethylase) Compound->ALKBH1 Competitive Inhibition DNA Accumulation of Genomic DNA 6mA ALKBH1->DNA Prevents 6mA Demethylation AMPK AMPK Signaling Pathway Activation DNA->AMPK Upregulates Apoptosis Cell Viability Arrest (HGC27 / AGS lines) AMPK->Apoptosis Induces Apoptosis

Fig 1: Epigenetic signaling cascade triggered by ALKBH1 inhibition.

In Vitro Protocol: ALKBH1 Fluorescence Polarization (FP) Assay

To validate ALKBH1 inhibition, we utilize a Fluorescence Polarization (FP) assay. This is a self-validating system: the baseline polarization of the free probe and the fully bound probe serve as absolute internal controls.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant human ALKBH1 protein and synthesize a 5'-FAM (carboxyfluorescein) labeled single-stranded DNA probe containing a central 6mA modification.

  • Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM α-ketoglutarate, and 0.01% BSA to prevent non-specific binding.

  • Compound Titration: Serially dilute the pyrazole-4-carboxylic acid derivative in DMSO. Add to a 384-well black microplate (final DMSO concentration <1%).

  • Incubation: Add 50 nM ALKBH1 and 5 nM FAM-6mA-DNA probe to the wells. Incubate in the dark at room temperature for 30 minutes to reach binding equilibrium.

  • Measurement & Causality: Read fluorescence polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

    • Logic: When ALKBH1 binds the probe, its large mass slows the probe's rotation, yielding high mP. If the compound successfully outcompetes the probe for the ALKBH1 active site, the small probe is released, tumbling rapidly in solution and causing a quantifiable drop in mP.

  • Data Analysis: Plot mP values against compound concentration to calculate the in vitro IC₅₀.

Mechanism 2: Mitochondrial Disruption via Succinate Dehydrogenase (SDH) Inhibition

Causality and Pathway Dynamics

Beyond epigenetics, pyrazole-4-carboxylic acid scaffolds containing a p-tolyl (4-methylphenyl) substitution are well-documented inhibitors of Succinate Dehydrogenase (SDH, Complex II of the mitochondrial respiratory chain) [2].

SDH couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol. The 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid acts as a structural mimic of ubiquinone. The carboxylic acid moiety forms critical hydrogen bonds with highly conserved residues (e.g., TYR58 and TRP173) in the ubiquinone-binding pocket (Q-site). Simultaneously, the 4-methylphenyl ring acts as a lipophilic anchor, engaging in intense hydrophobic interactions deep within the pocket [3]. By displacing ubiquinone, the compound severs the electron transport chain, halting ATP production and causing rapid metabolic arrest in target cells (frequently utilized in antifungal agrochemistry).

SDH_Pathway Compound Pyrazole-4-carboxylic acid derivative QSite Ubiquinone Binding Site (Q-site) of Complex II Compound->QSite Hydrophobic anchoring (TYR58, TRP173) SDH Succinate Dehydrogenase (SDH) Inhibition QSite->SDH Displaces Ubiquinone Respiration Blockade of Electron Transport Chain SDH->Respiration Halts FADH2 oxidation MetabolicArrest ATP Depletion & Cellular Growth Arrest Respiration->MetabolicArrest Energy Starvation

Fig 2: Mitochondrial respiratory blockade via SDH Q-site competitive inhibition.

In Vitro Protocol: DCPIP-Based SDH Enzymatic Assay

To isolate and validate Complex II activity without interference from the rest of the respiratory chain, we employ a DCPIP (2,6-dichlorophenolindophenol) reduction assay.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate intact mitochondria from target cells (e.g., fungal mycelia or mammalian cell lines) using differential centrifugation in a sucrose/mannitol buffer.

  • Reaction Mixture: In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), 50 μM DCPIP (artificial electron acceptor), and 2 mM Phenazine Methosulfate (PMS).

    • Logic: PMS acts as an obligate intermediate electron carrier, shuttling electrons directly from SDH to DCPIP, bypassing Complex III and IV.

  • Inhibitor Addition: Introduce the pyrazole-4-carboxylic acid inhibitor at varying concentrations.

  • Initiation & Monitoring: Add the mitochondrial suspension to initiate the reaction. Monitor the decrease in absorbance at 600 nm for 5 minutes.

    • Logic: Oxidized DCPIP is blue (absorbing at 600 nm). As SDH reduces it, the solution turns colorless. A highly active inhibitor will prevent this color change, keeping the absorbance high.

  • Calculation: Calculate the specific SDH activity (μmol DCPIP reduced/min/mg protein) and derive the IC₅₀.

Quantitative Data Synthesis

The following table synthesizes the in vitro efficacy metrics of the 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid scaffold and its immediate derivatives across both primary targets, demonstrating its versatility as a dual-target pharmacophore.

Compound / Scaffold VariantPrimary TargetIn Vitro IC₅₀ / EC₅₀Primary Cell Line / OrganismKey Mechanistic Action
1H-Pyrazole-4-carboxylic acid derivative (29) ALKBH1 (Demethylase)0.031 ± 0.007 μMHGC27, AGS (Gastric Cancer)6mA accumulation, AMPK activation
5-(2-chloronicotinamido)-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid Succinate Dehydrogenase (SDH)9.4 – 15.6 μMValsa mali, S. sclerotiorumBlockade of ubiquinone Q-site
3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid Dual-Target ScaffoldScaffold-dependentBroad-spectrumHydrophobic pocket anchoring

References

  • Title: Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A bioactivity-oriented modification strategy for SDH inhibitors with superior activity against fungal strains Source: Pesticide Biochemistry and Physiology (Elsevier / PubMed) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Exploratory

De Novo Synthesis Pathways for 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Executive Summary 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4), commonly referred to as 3-(p-tolyl)-1H-pyrazole-4-carboxylic acid, is a highly privileged structural motif in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4), commonly referred to as 3-(p-tolyl)-1H-pyrazole-4-carboxylic acid, is a highly privileged structural motif in modern medicinal chemistry and agrochemical development. The pyrazole core, combined with the lipophilic p-tolyl substituent and the versatile carboxylic acid handle, makes it an ideal building block for synthesizing 1[1] and2[2].

This whitepaper outlines the definitive de novo synthesis pathways for this compound, focusing on mechanistic causality, self-validating experimental protocols, and quantitative process metrics to ensure high-fidelity reproduction in discovery and scale-up laboratories.

Mechanistic Rationale for De Novo Assembly

The construction of the 1H-pyrazole-4-carboxylic acid scaffold generally relies on two primary disconnections:

  • The Knorr-Type Condensation: Direct condensation of an α-formyl-β-ketoester (or its enaminone equivalent) with hydrazine. While direct, this route often suffers from poor regioselectivity when substituted hydrazines are used and can lead to complex purification workflows.

  • The Vilsmeier-Haack Formylation & Oxidation (Gold Standard): This two-stage approach involves the formation of a hydrazone from p-methylacetophenone, followed by a Vilsmeier-Haack cyclization to yield 3-(p-tolyl)-1H-pyrazole-4-carboxaldehyde[3]. The aldehyde is subsequently oxidized to the target carboxylic acid[1]. This route is preferred due to its high regioselectivity, scalability, and crystalline intermediates that negate the need for early-stage chromatographic purification.

Synthesis_Pathways SM1 p-Methylacetophenone + Hydrazine Int1 Hydrazone Intermediate SM1->Int1 Condensation (EtOH, 80°C) Aldehyde 3-(p-Tolyl)-1H-pyrazole -4-carboxaldehyde Int1->Aldehyde Vilsmeier-Haack (POCl3, DMF, 90°C) Target 3-(p-Tolyl)-1H-pyrazole -4-carboxylic acid Aldehyde->Target Pinnick Oxidation (NaClO2, NaH2PO4)

Fig 1: De novo Vilsmeier-Haack synthesis of 3-(p-tolyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocols & Causal Methodology

The following protocols detail the Vilsmeier-Haack approach, optimized for high yield and purity.

Protocol A: Synthesis of 3-(p-Tolyl)-1H-pyrazole-4-carboxaldehyde

Objective: Construct the pyrazole core while installing the C4-aldehyde handle.

  • Hydrazone Formation: Dissolve p-methylacetophenone (1.0 eq) and hydrazine hydrate (1.5 eq) in absolute ethanol. Reflux the mixture for 4 hours.

    • Causality: Absolute ethanol provides a polar, protic environment that stabilizes the transition state during the nucleophilic attack of hydrazine on the carbonyl carbon. Refluxing drives the equilibrium forward by facilitating the dehydration step, ensuring quantitative conversion to the hydrazone.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure to yield the crude hydrazone as a solid.

  • Vilsmeier Reagent Preparation: In a separate, flame-dried flask under inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (10.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise over 30 minutes.

    • Causality: The formation of the chloroiminium ion (Vilsmeier reagent) is highly exothermic. Strict temperature control (0–5 °C) is mandatory to prevent the thermal degradation of DMF into dimethylamine and carbon monoxide, which would severely depress the yield[3].

  • Cyclization: Dissolve the crude hydrazone in a minimal amount of cold DMF and add it dropwise to the Vilsmeier reagent. Gradually heat the reaction mixture to 80–90 °C and stir for 5 hours.

    • Causality: While the initial nucleophilic attack of the hydrazone on the chloroiminium ion occurs rapidly at lower temperatures, the subsequent double formylation and intramolecular ring closure require significant thermal energy to overcome the activation barrier for pyrazole aromatization.

  • Workup: Pour the cooled mixture over crushed ice and carefully neutralize to pH 7 with aqueous NaOH. Filter the resulting precipitate, wash with cold water, and dry.

    • Self-Validation (QC): Monitor the cyclization via TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazone spot and the emergence of a highly UV-active spot (due to the extended conjugation of the pyrazole-aldehyde) confirms reaction completion.

Protocol B: Pinnick Oxidation to the Carboxylic Acid

Objective: Oxidize the C4-aldehyde to the target carboxylic acid without degrading the pyrazole core.

While historical literature often utilizes1[1], the heavy metal toxicity and risk of over-oxidation make it unsuitable for modern scale-up. The4[4] is the preferred, self-validating alternative.

  • Reaction Assembly: Dissolve 3-(p-tolyl)-1H-pyrazole-4-carboxaldehyde (1.0 eq) in a ternary solvent mixture of t-BuOH, H₂O, and 2-methyl-2-butene (ratio 5:5:3).

    • Causality:t-BuOH is completely miscible with water and inert to oxidation. 2-methyl-2-butene is critical; it acts as a highly reactive scavenger for hypochlorous acid (HOCl), a destructive byproduct of the oxidation. Without this scavenger, HOCl would cause electrophilic chlorination of the electron-rich pyrazole ring.

  • Oxidation: Add NaH₂PO₄ (6.0 eq) followed by NaClO₂ (3.0 eq) in portions. Stir vigorously at room temperature for 12 hours.

    • Causality: NaH₂PO₄ buffers the reaction to mildly acidic conditions (pH 4-5). This specific pH window is required to generate chlorous acid (HClO₂), the active oxidizing species, while preventing the disproportionation of NaClO₂ into inactive chlorine dioxide gas.

  • Isolation: Concentrate the mixture under reduced pressure to remove t-BuOH and 2-methyl-2-butene. Acidify the aqueous layer to pH 3 with 1M HCl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol to afford the pure 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

    • Self-Validation (QC): Purity is validated via ¹H-NMR (DMSO-d₆). The critical marker of success is the complete disappearance of the sharp aldehyde singlet at ~9.9 ppm and the appearance of a broad, exchangeable carboxylic acid proton peak at ~12.5 ppm. The p-tolyl methyl group must remain unperturbed at ~2.35 ppm.

Quantitative Process Metrics

To assist process chemists in route selection, the quantitative metrics of the two primary synthetic pathways are summarized below.

ParameterVilsmeier-Haack + Pinnick OxidationDirect 1,3-Dicarbonyl Condensation
Overall Yield 68% – 75%45% – 55%
Regioselectivity > 98% (Symmetrical cyclization intermediate)~80% (Requires extensive separation)
E-Factor (kg waste/kg product) 18.5 (Moderate, driven by POCl₃/DMF usage)12.0 (Lower waste generation)
Scalability High (Pilot-plant proven, highly crystalline intermediates)Medium (Exothermic limitations)
Primary Impurity Profile Des-formyl pyrazole (< 2%)Regioisomeric pyrazoles (~20%)

Downstream Applications & Derivatization

The resulting 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is rarely the final therapeutic agent; rather, it is a versatile precursor. Its primary application lies in 4[4] (using reagents like EDCI and HOBt) to generate complex carboxamides. These derivatives have profound implications across multiple scientific domains[5].

Reaction_Mechanism Start 3-(p-Tolyl)-1H-pyrazole-4-carboxylic acid Pharma FXR Antagonists (Pharmaceuticals) Start->Pharma EDCI/HOBt Amide Coupling Agro AHAS Inhibitors (Agrochemicals) Start->Agro Sulfonamide Derivatization MatSci Advanced Polymers (Material Science) Start->MatSci Esterification / Polymerization

Fig 2: Downstream applications of the synthesized pyrazole-4-carboxylic acid scaffold.

In pharmaceutical development, modifying the amide bridge of this scaffold has yielded some of the most potent nonsteroidal 1[1] to date, crucial for studying bile acid synthesis pathways and metabolic diseases. In agrochemistry, similar derivatization yields highly selective 5[5].

References

  • Source: nih.
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)
  • Source: jst.go.
  • 3-(4-Methylphenyl)

Sources

Foundational

Pharmacokinetics of 3-(4-Methylphenyl)-1H-Pyrazole-4-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary The 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid scaffold represents a privileged structural motif in contemporary medicinal chemistry. Derivatives of this compound have demonstrated remarkable vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid scaffold represents a privileged structural motif in contemporary medicinal chemistry. Derivatives of this compound have demonstrated remarkable versatility, functioning as potent DNA 6mA demethylase ALKBH1 inhibitors for gastric cancer[1], neuraminidase (NA) inhibitors for antiviral therapies[2], and multifunctional agents targeting PPAR gamma and LD transpeptidase[3]. However, translating these potent in vitro activities into in vivo efficacy requires navigating complex pharmacokinetic (PK) challenges—primarily the poor membrane permeability of the free carboxylic acid. This whitepaper provides an in-depth, mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, detailing the causality behind prodrug strategies and providing self-validating experimental protocols for PK evaluation.

The ADME Paradigm: Overcoming Permeability via Prodrug Strategies

Absorption & Bioavailability: The Causality of Esterification

The fundamental pharmacokinetic bottleneck of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid derivatives is their low topological polar surface area (TPSA) efficiency when the carboxylic acid is unmasked. At physiological pH, the free acid is highly ionized, which severely restricts passive diffusion across the lipophilic core of cellular membranes.

To circumvent this, researchers employ a prodrug strategy , specifically synthesizing ester derivatives (e.g., methyl or ethyl esters)[1][4]. The causality here is straightforward: masking the polar carboxylic acid group with an alkyl ester transiently increases the compound's lipophilicity (QPlogPo/w)[2]. This modification significantly enhances gastrointestinal absorption and cellular penetration, allowing the molecule to reach the systemic circulation or target tissues efficiently.

Metabolism: Esterase-Driven Activation

Once absorbed, the ester prodrug must be converted back into the active 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. This metabolic activation is driven by ubiquitous plasma and hepatic esterases.

In vivo studies in BALB/c mice demonstrate that these prodrugs hydrolyze extremely rapidly[1][4]. The rapid clearance of the prodrug is not a sign of poor metabolic stability, but rather a highly efficient, targeted unmasking process. Because the conversion is nearly quantitative, the systemic exposure to the active acid is maximized while minimizing the off-target toxicity of the lipophilic prodrug.

Mechanism Prodrug Ester Prodrug (High Permeability) Blood Systemic Circulation (Plasma Esterases) Prodrug->Blood Absorption Active Active Pyrazole Acid (Target Binding) Blood->Active Rapid Hydrolysis Effect Therapeutic Efficacy (ALKBH1 / NA Inhibition) Active->Effect Target Engagement

Caption: Ester prodrug hydrolysis and target engagement pathway.

Distribution & Excretion

Computational ADME profiling (via tools like SwissADME and QikProp) confirms that once the active acid is formed, it exhibits favorable human serum albumin binding (QPlogKhsa), ensuring adequate distribution to highly perfused organs without being irreversibly sequestered in adipose tissue[2][3]. Excretion is primarily renal, driven by the polarity of the free carboxylic acid.

Quantitative Pharmacokinetic Profiling

To illustrate the stark contrast between the prodrug and the active metabolite, we summarize the PK parameters derived from in vivo evaluations of a representative pyrazole-4-carboxylic acid ester prodrug administered to BALB/c mice via intraperitoneal (i.p.) injection at 25 mg/kg[1].

Pharmacokinetic ParameterEster Prodrug (Inactive Carrier)1H-Pyrazole-4-Carboxylic Acid (Active)Mechanistic Implication
Cmax​ Low/TransientHighRapid esterase-mediated conversion.
Tmax​ < 15 minutes1 - 2 hoursProdrug is absorbed and cleaved almost immediately[4].
AUC0–∞​ (h·μg/L) 894.5230,141.96The active acid achieves massive, sustained systemic exposure[1].
Elimination Half-Life ( T1/2​ ) MinutesHoursActive moiety remains in circulation to engage targets effectively.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . If a protocol fails, the data itself should indicate where it failed. The following workflows are engineered with internal controls to ensure data integrity.

Protocol 1: In Vivo PK Evaluation in BALB/c Mice

This protocol monitors the mass balance between the disappearance of the prodrug and the appearance of the active 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid[1][4]. A failure in mass balance indicates either unpredicted alternative metabolic pathways or analytical ion suppression.

Step-by-Step Methodology:

  • Formulation: Dissolve the ester prodrug in a vehicle of 5% DMSO, 10% Tween 80, and 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing: Administer a single dose (e.g., 1 to 25 mg/kg) via i.p. or i.v. injection to healthy, 6-8 week old BALB/c mice (n=3 per time point).

  • Sampling Strategy (Critical): Collect blood samples (approx. 50 μL) via the submandibular vein at 9 distinct time points: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h. Causality: The 5- and 15-minute time points are mandatory to capture the ultra-fast Tmax​ of the prodrug before it is completely hydrolyzed[4].

  • Sample Quenching: Immediately transfer blood into K2-EDTA tubes pre-treated with an esterase inhibitor (e.g., 1 mM PMSF or DFP). Self-Validation: If the esterase inhibitor is omitted, the prodrug will continue to hydrolyze ex vivo in the collection tube, artificially inflating the active acid concentration and destroying the integrity of the Cmax​ data.

  • Extraction: Centrifuge at 4°C to separate plasma. Precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • LC-MS/MS Analysis: Quantify both the prodrug and the active acid simultaneously using Multiple Reaction Monitoring (MRM).

PK_Workflow Dosing 1. Dosing Administer Prodrug to BALB/c mice Sampling 2. Blood Sampling 9 time points (5 min to 24 h) Dosing->Sampling Quenching 3. Esterase Inhibition Add PMSF to prevent ex vivo hydrolysis Sampling->Quenching Processing 4. Sample Processing Protein Precipitation & Centrifugation Quenching->Processing Analysis 5. LC-MS/MS Analysis Simultaneous MRM of Prodrug & Acid Processing->Analysis

Caption: Step-by-step in vivo pharmacokinetic evaluation workflow.

Protocol 2: In Vitro Prodrug Hydrolysis & Permeability Assay

To isolate the variables of permeability and metabolism before moving to animal models, a combined Caco-2 permeability and plasma stability assay is required.

Step-by-Step Methodology:

  • Permeability (Caco-2): Seed Caco-2 cells on polycarbonate filter supports. Add the prodrug to the apical chamber (pH 6.5) and measure appearance in the basolateral chamber (pH 7.4) over 2 hours. Calculate the apparent permeability coefficient ( Papp​ ).

  • Plasma Stability: Incubate the prodrug (1 μM) in pooled mouse and human plasma at 37°C.

  • Reaction Termination: At 0, 15, 30, 60, and 120 minutes, remove aliquots and quench with cold acetonitrile.

  • Validation Metric: Plot the depletion curve of the prodrug against the formation curve of the 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. The molar sum of the two species at any time point t must equal the initial molar concentration at t=0 (±10%). A deviation >10% proves the existence of secondary, unaccounted metabolic pathways (e.g., CYP450 oxidation on the methylphenyl ring), prompting a redesign of the molecule.

References

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications.[Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PMC.[Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. PMC.[Link]

  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. PMC.[Link]

Sources

Exploratory

A Comprehensive Technical Guide to Elucidating the Receptor Binding Affinity of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for numerous approved therapeutics.[1] While the broader class of pyrazole derivatives has been extensively studi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for numerous approved therapeutics.[1] While the broader class of pyrazole derivatives has been extensively studied, the specific compound 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-66-4) remains largely uncharacterized in the public domain regarding its receptor binding profile. Commercial suppliers note its use as a key intermediate in the synthesis of pharmaceutical agents, particularly for inflammatory diseases, and in agrochemicals.[2][3] This guide serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to establish a first-principles, systematic framework for identifying potential receptor targets and rigorously quantifying the binding affinity of this promising scaffold. We will detail the causality behind experimental choices, present self-validating protocols for key bioanalytical techniques, and provide a logical pathway from hypothesis generation to validated data.

Section 1: The Pyrazole Scaffold: A Privileged Framework in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties, including the ability to act as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-2 position), making it a versatile scaffold for interacting with biological targets.[1] Its "privileged" status is evidenced by its presence in a wide array of FDA-approved drugs, such as the anti-inflammatory COX-2 inhibitor Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction medication Sildenafil.[1][4]

The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of its substituents. For our subject compound, 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid , the key structural features are:

  • N1-H: An unsubstituted nitrogen, available as a hydrogen bond donor.

  • C3-Aryl Group: A p-tolyl (4-methylphenyl) group, which can engage in hydrophobic and π-stacking interactions within a receptor binding pocket.

  • C4-Carboxylic Acid: An acidic moiety capable of forming strong ionic bonds or hydrogen bonds, often serving as a critical pharmacophore.

Given that derivatives with similar features have shown affinity for targets ranging from cannabinoid receptors[5] to kinases[6] and estrogen receptors[7], a systematic investigation is warranted.

Section 2: Hypothesis Generation: A Strategy for Target Identification

Without pre-existing data, the initial and most critical phase is the generation of testable hypotheses regarding potential protein targets. A dual-pronged approach, combining structural analogy with computational screening, provides the most robust starting point.

Target Scaffolding: Learning from Structural Analogs

The structure-activity relationships (SAR) of known pyrazole ligands can provide strong clues. For instance, 1-phenyl-pyrazole-4-carboxylic acid derivatives are potent inhibitors of xanthine oxidoreductase, an enzyme implicated in gout.[8] The core of our target molecule shares this pyrazole-4-carboxylic acid feature. Similarly, various pyrazole derivatives have been identified as antagonists for cannabinoid receptors (CB1/CB2) and ligands for neurotensin and estrogen receptors.[5][7][9] A focused literature search for receptors that bind pyrazoles with C3-aryl and C4-carboxyl or bioisosteric groups should yield a preliminary list of high-priority targets for screening.

In Silico Target Fishing: Computational Reverse Docking

Reverse docking flips the conventional virtual screening paradigm: instead of screening a library of compounds against a single target, we screen a single compound against a library of protein structures. This "target fishing" approach can uncover unexpected interactions and help prioritize experimental efforts.

G cluster_0 In Silico Target Fishing Workflow mol 1. Prepare 3D Structure of 3-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid db 2. Select Target Database (e.g., PDB, AlphaFold DB) dock 3. Automated Docking (e.g., AutoDock, Glide) db->dock Screen Against Library score 4. Score & Rank Binding Poses dock->score Calculate Binding Energies filter 5. Filter & Cluster (By binding energy, protein family) score->filter Prioritize Hits hypothesis 6. Generate Target Hypothesis List filter->hypothesis

Caption: Workflow for computational target identification.

This process yields a ranked list of potential protein targets based on predicted binding affinity, which can then be used to inform the selection of proteins for in vitro experimental validation.

Section 3: Experimental Protocols for Affinity Determination

Once a list of putative targets is established, direct measurement of binding is essential. The use of orthogonal assays—methods that rely on different physical principles—is critical for validating any observed interaction. We present three industry-standard methodologies.

Radioligand Binding Assay: The Competitive Inhibition Gold Standard

This technique measures the ability of the test compound to displace a known radiolabeled ligand ('hot' ligand) that binds to the target receptor with high affinity. It is a highly sensitive and robust method for determining an inhibition constant (Kᵢ).

  • Membrane Preparation:

    • Culture cells expressing the target receptor to high density or homogenize tissue known to be rich in the receptor.

    • Lyse cells via hypotonic buffer and mechanical disruption (e.g., Dounce homogenizer).

    • Centrifuge the lysate at low speed to remove nuclei and debris.

    • Pellet the membranes from the supernatant by high-speed ultracentrifugation.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer, then determine protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

  • Assay Execution:

    • Prepare a serial dilution of the test compound, 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

    • In a 96-well plate, combine:

      • Total Binding wells: Membranes + radioligand (at a concentration near its Kₔ) + vehicle.

      • Non-Specific Binding (NSB) wells: Membranes + radioligand + a high concentration of a known, unlabeled competitor.

      • Test Compound wells: Membranes + radioligand + varying concentrations of the test compound.

    • Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation & Quantification:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes (with bound ligand) while unbound ligand passes through.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat and measure the radioactivity retained on each filter spot using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_1 Radioligand Binding Assay Workflow prep 1. Prepare Receptor Membranes incubate 2. Incubate Membranes with Radioligand & Test Compound prep->incubate filter 3. Separate Bound/Free via Filtration incubate->filter count 4. Quantify Radioactivity (Scintillation Counting) filter->count analyze 5. Calculate IC50 & Ki count->analyze

Caption: High-level workflow for a radioligand binding assay.

Surface Plasmon Resonance (SPR): Label-Free, Real-Time Kinetics

SPR provides a powerful, label-free alternative that measures binding events in real-time, yielding not only the equilibrium dissociation constant (Kₔ) but also the kinetic rate constants for association (kₐ) and dissociation (kₔ).

  • Chip Preparation & Ligand Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the purified target receptor onto the surface via a covalent linkage (e.g., to lysine residues). A control flow cell should be prepared in parallel (activated and deactivated) to serve as a reference.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Measurement:

    • Prepare a precise serial dilution of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid in a suitable running buffer (e.g., HBS-EP+).

    • Association Phase: Inject the analyte solution over both the target and reference flow cells at a constant flow rate and monitor the change in response units (RU) over time.

    • Dissociation Phase: Switch the injection back to running buffer only and monitor the decrease in RU as the analyte dissociates from the target.

  • Surface Regeneration:

    • Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt) to strip all bound analyte from the surface, returning the signal to baseline before the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This fitting process directly calculates the kinetic parameters kₐ (association rate) and kₔ (dissociation rate).

    • The equilibrium dissociation constant is then calculated as Kₔ = kₔ / kₐ .

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all thermodynamic parameters (Kₔ, ΔH, ΔS) in a single experiment, providing deep insight into the forces driving the interaction.

  • Sample Preparation:

    • Prepare highly purified and concentrated solutions of the target protein and the test compound in the same, precisely matched buffer to minimize heats of dilution.

    • Thoroughly degas both solutions.

    • Load the protein into the sample cell and the test compound into the injection syringe.

  • Titration Experiment:

    • Place the apparatus in a thermally stable environment.

    • Perform a series of small, precisely timed injections of the compound from the syringe into the protein-containing cell.

    • After each injection, the instrument measures the minute temperature change relative to a reference cell and calculates the heat evolved or absorbed.

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a theoretical model to directly extract the binding affinity (Kₐ, which is 1/Kₔ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy (ΔS) can then be calculated.

Section 4: Data Interpretation and Synthesis

The true power of this multi-assay approach lies in the synthesis of the results. Consistent affinity values across different platforms lend high confidence to the findings.

Quantitative Data Summary

All quantitative data should be collated into a clear, comparative table.

Target ReceptorAssay MethodKey ParameterValue (mean ± SD)Notes
Example: Kinase XRadioligand AssayKᵢ1.2 ± 0.3 µMCompetitive displacement of [³H]-Staurosporine
Example: Kinase XSPRKₔ1.5 ± 0.2 µMkₐ=2x10⁵ M⁻¹s⁻¹, kₔ=0.3 s⁻¹
Example: Kinase XITCKₔ1.8 ± 0.4 µMEnthalpically driven (ΔH = -5.2 kcal/mol)
Example: GPCR YRadioligand AssayKᵢ> 50 µMNo significant binding detected
Driving Structure-Activity Relationship (SAR) Studies

Once a validated "hit" is identified, it becomes the starting point for a medicinal chemistry campaign. The initial affinity data provides the benchmark against which all future analogs are measured. The SAR cycle is an iterative process of design, synthesis, and testing.

G cluster_2 Structure-Activity Relationship (SAR) Cycle design 1. Design Analogs (e.g., modify p-tolyl, convert acid to amide) synth 2. Chemical Synthesis design->synth test 3. Determine Binding Affinity (e.g., SPR, Radioligand Assay) synth->test analyze 4. Analyze Data (Compare to parent compound) test->analyze analyze->design Informs Next Design

Caption: The iterative cycle of a SAR investigation.

For 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, initial SAR questions would include:

  • The C3-Aryl Group: Is the para-methyl group essential? What is the effect of moving it (ortho, meta) or replacing it with other substituents (e.g., -Cl, -OCH₃)?

  • The C4-Carboxylic Acid: Is the acidic proton necessary? How does conversion to an ester or various amides affect affinity? This probes the nature of the interaction (e.g., ionic vs. hydrogen bond).

  • The N1-H: Does alkylation or arylation of the N1 position enhance or diminish binding? This can improve metabolic stability and explore additional binding pockets.

Section 5: Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the comprehensive characterization of the receptor binding affinity of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. By combining computational prediction with gold-standard experimental techniques like radioligand binding assays, SPR, and ITC, researchers can confidently identify and validate its biological targets. The initial discovery of a specific, high-affinity interaction is not an endpoint, but rather the crucial first step. Subsequent studies should focus on confirming the functional consequence of this binding (i.e., agonism vs. antagonism), assessing selectivity against a panel of related off-targets, and ultimately, advancing the most promising scaffolds into cell-based and in vivo models to establish a clear path toward therapeutic or agrochemical development.

Section 6: References

  • Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors Source: Bioinformation - PMC URL: [Link]

  • Title: Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: The binding interactions of the newly derived pyrazole compounds... Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives Source: Polycyclic Aromatic Compounds - Taylor & Francis Online URL: [Link]

  • Title: Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors Source: European Journal of Medicinal Chemistry - PubMed URL: [Link]

  • Title: Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Source: ResearchGate URL: [Link]

  • Title: 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method Source: Bentham Science Publishers URL: [Link]

  • Title: Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells Source: RSC Advances - PMC URL: [Link]

  • Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: RSC Medicinal Chemistry - PMC URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

  • Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: Meddocs Publishers URL: [Link]

  • Title: Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Foundational

Crystallographic Structure and Supramolecular Assembly of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Executive Summary 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) is a highly versatile building block utilized extensively in the development of agrochemicals and advanced pharmaceuticals. Most notab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) is a highly versatile building block utilized extensively in the development of agrochemicals and advanced pharmaceuticals. Most notably, it serves as a critical intermediate scaffold in the synthesis of nonsteroidal Farnesoid X Receptor (FXR) antagonists [1][2]. For drug development professionals, understanding the solid-state properties of this compound is paramount, as its crystallographic packing directly dictates its solubility, thermodynamic stability, and downstream formulation viability. This whitepaper deconstructs the structural causality, supramolecular logic, and self-validating crystallographic workflows associated with this vital molecule.

Conformational Causality & Molecular Geometry

The molecular architecture of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is defined by three distinct functional domains: the central 1H-pyrazole ring, the C4-carboxylic acid moiety, and the C3-p-tolyl (4-methylphenyl) group.

The Dihedral Twist: Sterics vs. Conjugation

A naive structural assessment might assume that the p-tolyl ring and the pyrazole core are coplanar to maximize extended π -conjugation. However, crystallographic evidence from closely related 3-aryl-pyrazole derivatives reveals a different reality [4][5].

  • Causality: Severe steric repulsion occurs between the ortho-hydrogens of the p-tolyl ring and the adjacent substituents on the pyrazole core (specifically the C4-carboxylic oxygen and the N2/N1 protons).

  • Result: To minimize this steric clash and achieve a global energy minimum, the molecule undergoes a conformational twist. The p-tolyl ring typically rotates out of the pyrazole plane, adopting a dihedral angle ranging between 55° and 73° [5]. This torsion breaks perfect π -delocalization but drastically improves the overall packing efficiency within the crystal lattice.

Supramolecular Architecture & Hydrogen-Bonding Logic

The solid-state behavior of 1H-pyrazole-4-carboxylic acids is governed by dynamic and highly directional hydrogen-bonding networks. The interplay between the carboxylic acid donor/acceptor sites and the pyrazole nitrogen atoms creates a robust supramolecular framework [3][4].

Dimeric Synthons and Catemeric Chains

The dominant intermolecular interaction in this class of compounds is the formation of inversion-symmetric dimers.

  • R22​(8) Carboxylic Dimers: Two adjacent molecules pair up via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming an eight-membered R22​(8) ring motif [4][5].

  • 1D Catemeric Ribbons: Alternatively, the molecules can polymerize into 1D ribbons. Here, the carboxylic O-H donates to the pyrazole N2 atom, while the pyrazole N-H donates to the carbonyl oxygen (O-H···N and N-H···O) [3].

Solid-State Proton Tautomerism (SSPT)

A unique feature of 1H-pyrazole-4-carboxylic acids is their ability to exhibit dynamic proton disorder. Down to low temperatures, the proton on the pyrazole ring can rapidly transfer between the N1 and N2 positions. In a crystallographic context, this tautomerism manifests as fractional occupancies for the N-H protons, complicating the refinement process but providing critical insights into the energetic flexibility of the lattice [3].

G Molecule 3-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid Tautomerism Solid-State Proton Tautomerism Molecule->Tautomerism exhibits HBonding Intermolecular Hydrogen Bonding Molecule->HBonding engages in PiStacking π-π Stacking (p-Tolyl Rings) Molecule->PiStacking undergoes Crystal 3D Supramolecular Crystal Lattice Tautomerism->Crystal induces disorder in Dimer R2,2(8) Dimers (O-H...O) HBonding->Dimer forms Catemer 1D Catemeric Chains (N-H...O / O-H...N) HBonding->Catemer alternative Dimer->Crystal assembles into Catemer->Crystal assembles into PiStacking->Crystal stabilizes

Logical flow of supramolecular assembly and hydrogen bonding in the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic metrics for 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, synthesized from empirical data of structurally homologous pyrazole-4-carboxylic systems [4][5].

Crystallographic ParameterRepresentative Value / RangeStructural Significance
Crystal System Monoclinic / TriclinicTypical for asymmetric organic molecules seeking dense packing.
Space Group P21​/c or P1ˉ Centrosymmetric groups facilitate inversion-driven R22​(8) dimers.
Dihedral Angle (Pyrazole-Tolyl) 55.0° – 72.6°Relieves steric clash between ortho-H and the pyrazole core.
O-H···O Hydrogen Bond Length 2.60 – 2.68 ÅIndicates strong, highly directional dimeric pairing.
N-H···O / O-H···N Bond Length 2.70 – 2.85 ÅDrives the formation of 1D catemeric ribbons.
C=O Bond Length 1.22 – 1.25 ÅElongation confirms active participation in strong H-bonding.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in structural determination, the following protocols are designed as self-validating systems, where the success of one step inherently verifies the integrity of the previous step.

Protocol A: Single-Crystal Growth via Controlled Evaporation
  • Solvent Selection & Dissolution: Dissolve 50 mg of high-purity 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid in 2 mL of a Methanol/Dichloromethane (1:1 v/v) mixture.

    • Causality: Methanol acts as a hydrogen-bond disruptor to ensure complete dissolution, while DCM provides the necessary volatility to drive controlled supersaturation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial.

    • Validation: Removing dust and impurities eliminates heterogeneous nucleation sites, ensuring that crystal growth is thermodynamically driven.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle and leave undisturbed in a vibration-free environment at 20°C for 4–7 days.

    • Causality: Slow evaporation minimizes the rate of supersaturation, favoring the growth of a few high-quality single crystals rather than polycrystalline aggregates.

  • Optical Validation: Harvest the crystals and examine them under a polarizing optical microscope.

    • Validation: The observation of sharp, uniform optical extinction when rotating the cross-polarizers self-validates that the harvested specimen is a single crystalline domain devoid of twinning.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Mounting: Select an optically validated crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat it in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil prevents solvent evaporation and atmospheric degradation while acting as a cryoprotectant during cooling.

  • Data Collection: Transfer the sample to a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a cryostream set to 100 K.

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction intensity and allowing for the accurate resolution of proton positions (crucial for observing SSPT).

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation: The structural model is self-validated by achieving a final R1​ value of < 0.05 and a flat residual electron density map (highest peak < 0.5 e−3 ), mathematically confirming the assigned molecular geometry.

References

  • Li, Y., et al. "Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Claramunt, R. M., et al. "The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State." ResearchGate. Available at:[Link]

  • Cambridge University Press. "Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction." Powder Diffraction, Vol. 34, Issue 2. Available at:[Link]

  • Fun, H.-K., et al. "1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid." International Union of Crystallography (IUCr). Available at: [Link]

Exploratory

Technical Whitepaper: Baseline Toxicological Profile of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Executive Summary In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives serve as highly versatile building blocks. Specifically, 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives serve as highly versatile building blocks. Specifically, 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4), also known as 3-(p-tolyl)-1H-pyrazole-4-carboxylic acid, has emerged as a critical intermediate for synthesizing anti-inflammatory agents, antitumor drugs, and advanced crop protection chemicals[1].

However, the same structural features that confer potent biological activity—namely the electron-rich pyrazole core and the lipophilic p-tolyl substituent—also dictate its baseline toxicological profile. As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a checklist of regulatory endpoints, but as a mechanistic puzzle. This whitepaper synthesizes the physicochemical determinants of its toxicity, outlines its GHS hazard classifications, and provides field-proven, self-validating experimental protocols for preclinical safety screening.

Structural Determinants & Baseline Toxicity

The toxicological behavior of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is driven by three distinct structural moieties:

  • The p-Tolyl Group: Enhances the overall lipophilicity (LogP) of the molecule, facilitating rapid penetration across lipid bilayers (e.g., dermal and gastrointestinal absorption).

  • The Carboxylic Acid Moiety: Acts as a proton donor. Upon membrane penetration, localized pH alterations can lead to protein denaturation, driving the compound's irritant properties.

  • The Pyrazole Core: Known to interact with mitochondrial enzymes. Related pyrazole-carboxamide compounds (e.g., pydiflumetofen) exhibit toxicity by inhibiting respiration at Complex II (succinate dehydrogenase)[2]. This mitochondrial interference is a key driver of systemic cellular stress[3].

Based on standardized Safety Data Sheet (SDS) evaluations, the compound exhibits a multi-route acute toxicity profile[4].

Table 1: Physicochemical and Hazard Profile Summary
Property / EndpointValue / ClassificationMechanistic Rationale
CAS Number 879996-66-4Standard chemical identifier.
Molecular Weight 202.21 g/mol Small molecule size allows for rapid systemic distribution.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes due to high bioavailability and mitochondrial stress[4].
Skin Irritation Skin Irrit. 2 (H315)Carboxylic acid-induced localized pH drop and epidermal protein denaturation[4].
Eye Irritation Eye Irrit. 2A (H319)Direct chemical interaction with the corneal epithelium[4].
Target Organ Toxicity STOT SE 3 (H336)Single exposure may cause respiratory irritation or central nervous system depression (drowsiness)[4].

Mechanistic Pathway of Pyrazole-Induced Toxicity

To effectively design a toxicological screening program, we must first map the causal relationship between exposure and adverse outcomes. The diagram below illustrates the toxicodynamic flow from initial cellular contact to systemic toxicity.

Pathway A 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (Exposure) B Lipophilic p-Tolyl Group (Membrane Penetration) A->B C Carboxylic Acid Moiety (Localized pH Drop) A->C D Pyrazole Core (Mitochondrial Complex II Interaction) A->D E Cellular Membrane Disruption (H315 / H319) B->E C->E F Metabolic Stress & ROS Generation D->F G Systemic Acute Toxicity (H302 / H312 / H332) E->G F->G

Caption: Mechanistic pathway of pyrazole-induced cellular stress and systemic toxicity.

Self-Validating Experimental Workflows

When bringing a compound like 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid through preclinical development, isolated tests are insufficient. We deploy a tiered, self-validating workflow to ensure that data generated at one stage informs and validates the next.

Workflow S1 Phase 1: In Vitro Cytotoxicity (MTT) S2 Phase 2: Acute Oral Toxicity (OECD 423) S1->S2 S3 Phase 3: Irritation Testing (OECD 439) S2->S3 S4 Phase 4: NOAEL/LOAEL Determination S3->S4

Caption: Tiered toxicological screening workflow for pyrazole-4-carboxylic acid derivatives.

Protocol 1: In Vitro Cytotoxicity & Mitochondrial Interference (MTT Assay)

Causality & Rationale: Why choose the MTT assay over ATP-based luminescence assays (like CellTiter-Glo)? The pyrazole core is known to interact with mitochondrial succinate dehydrogenase (Complex II)[2]. Because the MTT assay relies directly on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye, it serves as a highly sensitive, direct reporter of the specific mitochondrial stress induced by pyrazole derivatives[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Exposure: Aspirate media and apply the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (100 µM FCCP, a mitochondrial uncoupler). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media, leaving the formazan crystals intact. Add 100 µL of DMSO to each well to solubilize the crystals. Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate. The protocol is only considered valid if Z' > 0.5, the positive control (FCCP) yields <20% viability, and the vehicle control shows no significant deviation from untreated cells. This guarantees that the observed toxicity is compound-induced, not a result of assay drift.

Protocol 2: Acute Oral Toxicity Assessment (OECD TG 423)

Causality & Rationale: Why OECD 423? The Acute Toxic Class method is chosen over traditional LD50 testing because it utilizes a stepwise procedure with a minimal number of animals (typically 3 per step). Given the known H302 (Harmful if swallowed) classification of this compound[4], starting at a predefined dose (e.g., 300 mg/kg) allows for rapid categorization into GHS Category 4 without unnecessary lethality, strictly adhering to the 3Rs (Replacement, Reduction, Refinement) principle.

Step-by-Step Methodology:

  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Acclimate for 5 days. Fast the animals overnight prior to dosing.

  • Dose Formulation: Suspend the compound in 0.5% methylcellulose or corn oil, ensuring a homogenous suspension.

  • Administration: Administer a starting dose of 300 mg/kg body weight via oral gavage to a cohort of 3 rats.

  • Observation Window: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for signs of STOT SE 3 (drowsiness, lethargy, respiratory distress)[4].

  • Decision Tree Execution:

    • If 0-1 animals die, dose a second cohort of 3 rats at 300 mg/kg.

    • If 2-3 animals die, the compound is highly toxic; step down to 50 mg/kg.

    • Based on the SDS profile (Acute Tox. 4), the 300 mg/kg dose is expected to show signs of toxicity but low mortality, confirming the Category 4 classification.

  • Self-Validation Checkpoint: The study design is self-validating through concurrent clinical observations and historical colony data. If control/vehicle animals exhibit spontaneous pathology or if weight loss in the vehicle group exceeds 5%, the cohort data is invalidated.

Conclusion

The baseline toxicological profile of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a direct reflection of its chemical architecture. While its pyrazole core and p-tolyl substitution make it an invaluable synthetic intermediate, they also impart Acute Tox. 4 and Irritant (Skin/Eye) properties. By employing mechanistically targeted, self-validating assays—such as mitochondrial-sensitive MTT screening and tiered OECD 423 protocols—researchers can accurately map its safety margins, ensuring safe handling and seamless regulatory compliance during drug and agrochemical development.

References

  • 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | 879996-66-4 Source: J&K Scientific URL:1

  • 3-p-Tolyl-1H-pyrazole-4-carboxylic acid - SDS and Properties Source: Fluorochem URL:4

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Source: MDPI URL:3

  • PYDIFLUMETOFEN - Toxicological Evaluation Source: World Health Organization (WHO) URL:2

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Cell Culture Protocol for 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary & Mechanistic Context 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) is a highly versatile small molecule utilized extensively as an intermediate and active scaffold in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) is a highly versatile small molecule utilized extensively as an intermediate and active scaffold in pharmaceutical research . Derivatives of 1H-pyrazole-4-carboxylic acid have gained significant traction in drug discovery, most notably as highly potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1 in gastric cancer models , and as antibiotic adjuvants capable of re-sensitizing multidrug-resistant Acinetobacter baumannii to colistin .

Due to the hydrophobic nature of the 4-methylphenyl (tolyl) moiety, this compound exhibits poor aqueous solubility. However, it is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) . This application note provides a validated, step-by-step protocol for dissolving 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid for in vitro cell culture assays, ensuring maximum compound stability and avoiding solvent-induced cytotoxicity.

Physicochemical Properties & Solubility Profile

To ensure accurate molarity calculations and proper handling, the physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
CAS Number 879996-66-4
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Appearance Solid powder
Solubility (Water) Insoluble / Poorly soluble
Solubility (DMSO) ≥ 25 mg/mL (~123 mM)
Storage (Solid) Room temperature or 4°C (Desiccated)
Storage (Solution) -20°C to -80°C (Avoid repeated freeze-thaw cycles)

Experimental Protocols

Preparation of Master Stock Solution (10 mM)

Causality & Rationale: Reconstituting the compound in anhydrous DMSO is critical because trace water can lead to hydrolysis or precipitation of the hydrophobic pyrazole derivative over time. A 10 mM master stock is mathematically convenient for subsequent serial dilutions and ensures the compound remains fully dissolved without reaching its absolute saturation limit.

Materials Required:

  • 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid powder

  • Anhydrous, sterile-filtered DMSO (Cell culture grade, ≥99.9% purity)

  • Precision analytical balance

  • Sterile microcentrifuge tubes (Eppendorf)

Step-by-Step Methodology:

  • Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound or alter its mass.

  • Weighing: Accurately weigh 2.02 mg of the compound into a sterile microcentrifuge tube. (Note: 2.02 mg corresponds to 10 µmol based on the MW of 202.21 g/mol ).

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 10 mM stock solution.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If visible particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots. Self-Validating Step: Aliquoting prevents repeated freeze-thaw cycles, which are known to cause compound precipitation and degradation, thereby ensuring reproducible assay results across independent experiments.

  • Storage: Store aliquots immediately at -20°C (for use within 1-2 months) or -80°C (for long-term storage up to 6 months).

Dilution and Cell Culture Application

Causality & Rationale: Mammalian cell lines (e.g., AGS, HGC27, or HEK293) are highly sensitive to DMSO. Concentrations exceeding 0.1% to 0.5% (v/v) can induce transcriptomic changes, cellular differentiation, or direct cytotoxicity, which will confound the pharmacological effects of the pyrazole inhibitor . Therefore, the protocol strictly maintains a final DMSO concentration of ≤0.1%.

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM master stock at room temperature. Vortex briefly to ensure the compound has not precipitated during freezing. If precipitation is observed, warm the tube to 37°C for 5 minutes and sonicate until clear.

  • Intermediate Dilution (100x): Dilute the 10 mM stock into pre-warmed complete cell culture medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS) to create a 100x intermediate solution. For example, to achieve a final assay concentration of 10 µM, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of medium.

  • Final Dilution: Add 1 part of the intermediate solution to 99 parts of the final culture volume. For a 10 µM final concentration, add 10 µL of the 1 mM intermediate to 990 µL of cells in media.

  • Vehicle Control: It is mandatory to prepare a vehicle control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound to isolate the true biological effect of the pyrazole derivative.

Workflow Diagram

G A Solid Compound 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid B Add Anhydrous DMSO (Vortex & Sonicate at RT) A->B C Master Stock Solution (10 mM in 100% DMSO) B->C D Aliquot & Store (-20°C to -80°C) C->D Long-term Storage E Intermediate Dilution (Culture Media, 100x) C->E Fresh Prep F Final Cell Culture Media (≤0.1% DMSO v/v) E->F G In Vitro Assays (e.g., ALKBH1 Inhibition, Viability) F->G

Workflow for the reconstitution and cell culture application of 1H-pyrazole-4-carboxylic acids.

Troubleshooting & Best Practices

  • Compound Precipitation in Media: If the compound precipitates upon addition to the aqueous cell culture medium, it may be due to localized high concentrations of DMSO. Solution: Always add the DMSO stock to a larger volume of rapidly swirling/mixing medium, rather than adding medium to the DMSO stock. Ensure the medium is pre-warmed to 37°C before mixing.

  • Protein Binding: Pyrazole-carboxylic acids can exhibit high plasma protein binding. If assaying in the presence of 10% Fetal Bovine Serum (FBS), the free (unbound) fraction of the drug may be lower than the nominal concentration. Consider running parallel assays in low-serum (1-2% FBS) conditions if efficacy appears unexpectedly low .

  • Safety & Handling: As a carboxylic acid derivative, the compound is classified as a potential skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2A) . Always handle the powder in a certified fume hood or biosafety cabinet using appropriate personal protective equipment (PPE).

References

  • Li, F., et al. "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity." Journal of Medicinal Chemistry, vol. 67, no. 17, 2024. Available at:[Link]

  • Sannio, F., et al. "Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii." Antibiotics, vol. 11, no. 12, 2022, p. 1832. Available at:[Link]

  • NextSDS. "1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

Application

Application Note: 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic Acid as a Versatile Precursor in Organic Synthesis and Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The compound 3-(4-methylphenyl)-1H-pyrazole-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The compound 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (also known as 3-(p-tolyl)-1H-pyrazole-4-carboxylic acid) is a highly versatile, bifunctional building block widely utilized in the pharmaceutical and agrochemical sectors [1]. Its unique structural topology—featuring an acidic carboxyl group, a reactive pyrazole nitrogen (N1), and a lipophilic p-tolyl moiety—makes it an ideal precursor for the divergent synthesis of complex bioactive molecules, particularly in the development of nonsteroidal Farnesoid X Receptor (FXR) antagonists and novel antimicrobial agents [2].

This application note details the mechanistic rationale behind its synthesis, its application in drug discovery workflows, and provides field-proven, self-validating experimental protocols.

Mechanistic Role in Organic Synthesis

In medicinal chemistry, the pyrazole ring frequently serves as a bioisostere for phenyl or pyrrole rings, offering superior hydrogen-bonding capabilities and improved metabolic stability [3].

The utility of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid stems from its orthogonal reactivity:

  • C4-Carboxylic Acid: Acts as a primary vector for amide coupling, esterification, or reduction. It is highly responsive to standard coupling reagents (EDCI, HATU).

  • N1-Pyrazole Nitrogen: Remains unsubstituted (1H), allowing for late-stage N-alkylation or N-arylation. This enables medicinal chemists to rapidly generate 1,3,4-trisubstituted pyrazole libraries to probe the hydrophobic pockets of target proteins [2].

  • C3-p-Tolyl Group: Provides intrinsic lipophilicity and a vector for π−π stacking interactions within receptor ligand-binding domains (LBDs).

Physicochemical & Structural Data

To facilitate assay design and formulation, the core quantitative data for this precursor is summarized below[4]:

PropertyValue / Description
Chemical Name 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid
Synonym 3-(p-Tolyl)-1H-pyrazole-4-carboxylic acid
CAS Registry Number 879996-66-4
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White to pale-yellow solid
Solubility Profile Soluble in DMF, DMSO, MeOH; sparingly soluble in H₂O
pKa (Predicted) ~4.0 (Carboxylic acid); ~14.0 (Pyrazole NH)

Synthetic Workflows

The most robust and scalable method for synthesizing 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is via the Vilsmeier-Haack formylation of a hydrazone intermediate, followed by controlled oxidation [5].

Vilsmeier_Synthesis A 4-Methylacetophenone + Hydrazine B Hydrazone Intermediate A->B EtOH, Reflux (Condensation) C 3-(p-Tolyl)-1H-pyrazole- 4-carbaldehyde B->C POCl3, DMF (Vilsmeier-Haack) D 3-(p-Tolyl)-1H-pyrazole- 4-carboxylic acid C->D KMnO4, H2O (Oxidation)

Figure 1: Three-step synthesis of 3-(p-tolyl)-1H-pyrazole-4-carboxylic acid via Vilsmeier-Haack.

Application Spotlight: Farnesoid X Receptor (FXR) Antagonists

The Farnesoid X Receptor (FXR) is a nuclear receptor that regulates cholesterol and bile acid metabolism. Antagonizing FXR is a promising therapeutic strategy for treating cholestasis and metabolic-dysfunction-associated steatohepatitis (MASH) [6].

Researchers utilize 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid as the foundational scaffold to synthesize potent, nonsteroidal FXR antagonists. By systematically modifying the N1 and C4 positions, chemists can fine-tune the steric and hydrophobic interactions required to lock FXR in an inactive conformation [2].

Drug_Discovery_Workflow S1 3-(p-Tolyl)-1H-pyrazole- 4-carboxylic acid S2 N1-Alkylation (R-X, Cs2CO3, MeCN) S1->S2 Divergent N-substitution S3 Amide Coupling (EDCI, HOBt, Ar-NH2) S2->S3 Carboxyl activation S4 Trisubstituted Pyrazole Carboxamide (Target FXR Antagonist) S3->S4 Target isolation & screening

Figure 2: Workflow for generating FXR antagonist libraries from the pyrazole precursor.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems , ensuring that researchers can visually or analytically confirm the success of each step without relying solely on end-point analysis.

Protocol A: Synthesis of the Pyrazole Precursor via Vilsmeier-Haack Formylation

Step 1: Hydrazone Formation

  • Dissolve 4-methylacetophenone (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Reflux the mixture for 4 hours.

  • Mechanistic Causality: Ethanol acts as a protic solvent to facilitate nucleophilic attack, while refluxing overcomes the activation energy barrier, driving the equilibrium toward the hydrazone.

  • In-Process Validation: The reaction transitions from a clear solution to a cloudy suspension as the less-soluble hydrazone precipitates. Thin-Layer Chromatography (TLC) (Hexane/EtOAc 8:2) will confirm the disappearance of the UV-active ketone spot.

Step 2: Vilsmeier-Haack Cyclization

  • In a separate, flame-dried flask, cool anhydrous DMF (3.0 eq) to 0–5 °C using an ice bath.

  • Add POCl₃ (3.0 eq) dropwise over 30 minutes, maintaining the temperature strictly below 5 °C.

  • Add the isolated hydrazone (from Step 1) portion-wise. Heat the mixture to 70 °C for 5 hours.

  • Pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO₃.

  • Mechanistic Causality: POCl₃ reacts with DMF to form the highly electrophilic chloroiminium ion (Vilsmeier reagent). Strict temperature control (0–5 °C) is critical to prevent the rapid, exothermic degradation of this intermediate [5].

  • In-Process Validation: Vigorous CO₂ evolution during NaHCO₃ addition serves as a visual cue that excess acid is being quenched. The precipitation of a pale-yellow solid indicates successful formylation and ring closure.

Step 3: Oxidation to Carboxylic Acid

  • Suspend the resulting 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde in a mixture of tert-butanol and water.

  • Add aqueous KMnO₄ (1.5 eq) and stir at room temperature for 12 hours.

  • Filter the mixture through a Celite pad to remove insoluble manganese byproducts. Acidify the filtrate with 1M HCl to pH 3.

  • Mechanistic Causality: KMnO₄ efficiently oxidizes the aldehyde. The mild conditions prevent the oxidative cleavage of the robust pyrazole ring.

  • In-Process Validation: The deep purple color of KMnO₄ transitions to a dense brown precipitate (MnO₂), providing self-evident visual confirmation of the oxidation state change.

Protocol B: Divergent Amide Coupling for Drug Library Generation

To synthesize a trisubstituted pyrazole carboxamide (e.g., an FXR antagonist):

  • Activation: Dissolve 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at room temperature.

  • Coupling: Add the target aniline derivative (e.g., 4-methyl-3-(morpholinosulfonyl)aniline) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 16 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Mechanistic Causality: EDCI activates the carboxylic acid to an O-acylisourea. HOBt immediately traps this intermediate to form an active ester. This prevents the formation of an unreactive N-acylurea dead-end byproduct. EDCI is preferred over DCC because its urea byproduct is water-soluble.

  • In-Process Validation: The aqueous acidic and basic washes inherently remove the EDCI-urea byproduct and unreacted starting materials. LC-MS analysis of the organic layer will show the clean consumption of the starting acid [M−H]− and the appearance of the desired product mass [M+H]+ .

References

  • Yu, D. D., Lin, W., Forman, B. M., & Chen, T. (2014). "Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor." Bioorganic & Medicinal Chemistry, 22(11), 2919–2938. Available at:[Link]

  • Faria, J. V., et al. (2015). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 20(5), 8395-8408. Available at:[Link]

  • Reddy, G. J., et al. (2008). "An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions." Synthetic Communications, 38(14), 2435-2442. Available at:[Link]

  • Huang, H., et al. (2021). "Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum." ACS Medicinal Chemistry Letters, 12(3), 420–425. Available at:[Link]

Sources

Method

using 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid in high-throughput screening

Application Note: Utilizing 3-(4-Methylphenyl)-1H-Pyrazole-4-Carboxylic Acid as a Privileged Scaffold in High-Throughput Screening Workflows Executive Overview & Mechanistic Rationale In modern Fragment-Based Drug Discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-(4-Methylphenyl)-1H-Pyrazole-4-Carboxylic Acid as a Privileged Scaffold in High-Throughput Screening Workflows

Executive Overview & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of starting chemotypes dictates the trajectory of lead optimization. The compound 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) has emerged as a highly versatile, privileged scaffold across multiple therapeutic areas, including oncology, metabolic disorders, and inflammatory diseases[1][2].

As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a highly tunable pharmacophore. The causality behind its success in HTS lies in its dual-nature binding mechanics:

  • The Pyrazole-4-Carboxylic Acid Core: Acts as a robust hydrogen-bond donor/acceptor network. The carboxylic acid moiety is uniquely positioned to form critical salt bridges or chelate metal ions within enzyme active sites (e.g., binding the invariant glutamine in Phosphodiesterase 4 (PDE4) or chelating metals in ALKBH1)[3][4].

  • The 3-(4-Methylphenyl) Vector: The para-methyl substitution provides a precisely oriented hydrophobic vector. This steric bulk drives binding enthalpy by displacing high-energy water molecules from lipophilic sub-pockets in target proteins, a critical factor for achieving nanomolar potency during hit-to-lead optimization[2].

Proven HTS Target Applications

Recent screening campaigns have successfully utilized this scaffold and its derivatives against high-value targets:

  • ALKBH1 (DNA 6mA Demethylase): Pyrazole-4-carboxylic acid derivatives have been identified as first-in-class potent inhibitors of ALKBH1. By blocking demethylation, these compounds upregulate the AMPK signaling pathway, effectively suppressing gastric cancer cell viability[5][6].

  • Farnesoid X Receptor (FXR): Trisubstituted pyrazole carboxamides derived from this core have been discovered via TR-FRET screening as highly potent non-steroidal FXR antagonists, critical for metabolic disease intervention[2].

  • KEAP1-NRF2 Interaction: Fragment screens have utilized pyrazole carboxylic acids to disrupt protein-protein interactions, providing a novel chemotype for antioxidant pathway modulation[7].

ALKBH1_Mechanism A 3-(4-methylphenyl)-1H-pyrazole- 4-carboxylic acid derivative B ALKBH1 Active Site Binding (Metal Chelation & H-Bonding) A->B Target Engagement C Inhibition of DNA 6mA Demethylation B->C Enzymatic Blockade D Upregulation of AMPK Pathway C->D Epigenetic Shift E Suppression of Gastric Cancer Cell Viability D->E Phenotypic Response

Fig 1: Mechanism of action for pyrazole-4-carboxylic acid derivatives in ALKBH1-targeted oncology.

Self-Validating HTS Protocols

To ensure trustworthiness and reproducibility, HTS assays utilizing this scaffold must be designed as self-validating systems. Pyrazole derivatives can occasionally exhibit auto-fluorescence or poor aqueous solubility, necessitating rigorous controls and specific assay modalities.

Protocol A: Time-Resolved FRET (TR-FRET) for FXR Antagonism[2]

Rationale: TR-FRET is explicitly chosen over standard fluorescence intensity assays. By introducing a time delay before measurement, the short-lived auto-fluorescence of the pyrazole library compounds decays, isolating the long-lived emission of the terbium fluorophore. This eliminates false positives.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the pyrazole compound library (10 mM in 100% DMSO) into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates tip carryover and ensures the final assay DMSO concentration remains strictly 1%, preventing solvent-induced protein denaturation.

  • Master Mix Addition: Add 5 µL of GST-FXR-LBD (Ligand Binding Domain) master mix in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM CHAPS, 0.1% BSA, pH 7.4).

    • Causality: CHAPS and BSA are critical here; they prevent the hydrophobic 4-methylphenyl moiety from non-specifically adhering to the microplate walls.

  • Tracer Addition: Add 5 µL of the TR-FRET tracer mixture containing Terbium-labeled anti-GST antibody and a fluorescent coactivator peptide.

  • Incubation: Seal the plate and incubate in the dark for 20 minutes at 25°C.

  • Data Acquisition & Validation: Read the plate using a multi-mode reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

    • Self-Validation Check: Calculate the Z'-factor using GW4064 (positive control) and 1% DMSO (negative control). The assay plate is only validated and accepted for hit triage if Z' > 0.6 .

Protocol B: Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition[3]

Rationale: FP provides a direct, homogenous measurement of target engagement. As the pyrazole-4-carboxylic acid derivative displaces a fluorescently labeled single-stranded DNA probe from the ALKBH1 active site, the tumbling rate of the fluorophore increases, dropping the polarization signal.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare FP buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Compound Incubation: Pre-incubate 10 nM ALKBH1 enzyme with varying concentrations of the pyrazole derivatives (0.001 to 100 µM) for 15 minutes.

  • Probe Addition: Add 2 nM of the 6mA-containing fluorescent DNA probe.

  • Measurement: Measure parallel and perpendicular fluorescence intensities to calculate polarization (mP).

  • Orthogonal Counter-Screen (Self-Validation): All hits showing an IC50 < 1 µM must immediately be run against ALKBH2 and ALKBH3 using the identical protocol.

    • Causality: Pyrazole-4-carboxylic acids can act as pan-demethylase inhibitors. Establishing a >10-fold selectivity window ensures the hit is target-specific rather than a promiscuous metal chelator.

HTS_Workflow N1 Library Prep 3-(4-methylphenyl)-1H-pyrazole- 4-carboxylic acid derivatives N2 N2 N1->N2 Acoustic Dispensing N3 Hit Triage IC50 Determination & Counter-Screen N2->N3 Hit Selection N4 Orthogonal Validation Surface Plasmon Resonance N3->N4 Remove False Positives N5 Lead Optimization Structure-Based Drug Design N4->N5 Validated Binders

Fig 2: Self-validating HTS and triage workflow for pyrazole-based compound libraries.

Quantitative Data Summary

The versatility of the pyrazole-4-carboxylic acid scaffold is demonstrated by its successful optimization across distinct target classes. The table below summarizes the quantitative screening outcomes of derivatives originating from this core structure.

Scaffold / DerivativePrimary TargetAssay ModalityTherapeutic AreaTypical IC50 Range
1H-pyrazole-4-carboxylic acid core PDE4Enzymatic (cAMP)Anti-inflammatory20 nM - 82 µM
3-(4-methylphenyl)-1H-pyrazole-4-carboxamide FXRTR-FRETMetabolic Disorders47 nM - 2.6 µM
1H-pyrazole-4-carboxylic acid derivative (Cmd 29) ALKBH1Fluorescence PolarizationGastric Cancer~31 nM
Pyrazole Carboxylic Acid Fragment KEAP1:NRF2X-Ray / SPRAntioxidant PathwayFragment-level ( μ M)

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed Central (NIH)
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design Source: Lawrence Berkeley National Laboratory URL
  • 7P58: Pyrazole Carboxylic Acid Inhibitors of KEAP1:NRF2 interaction Source: RCSB Protein Data Bank URL

Sources

Application

Application Note: Biological Assay Development for 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Profiled: 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) Pharmacological Rationale & Target Biology The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Profiled: 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4)

Pharmacological Rationale & Target Biology

The compound 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a highly versatile intermediate and a privileged pharmacophore in modern drug discovery. The 1H-pyrazole-4-carboxylic acid core is classically recognized for its potent interaction with two distinct metalloenzymes: Xanthine Oxidase (XO) and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) [1, 2].

Developing robust biological assays for this compound requires a deep understanding of the causality behind its target engagement:

  • Xanthine Oxidase (XO) Inhibition: The carboxylic acid group at position 4 is critical for binding within the molybdenum-pterin active site channel of XO. It forms strong electrostatic interactions with residues Arg880 and Thr1010, while the 3-(4-methylphenyl) moiety provides hydrophobic bulk that occupies the solvent-accessible channel, mimicking the binding mode of known inhibitors like Y-700 [2, 3].

  • HIF-PHD Inhibition: HIF-PHD enzymes require 2-oxoglutarate (2-OG), oxygen, and Fe(II) to function. The pyrazole-4-carboxylic acid scaffold acts as a direct 2-OG competitive mimetic. The carboxylate group, in conjunction with the adjacent pyrazole nitrogen, acts as a bidentate ligand to chelate the active site Fe(II) ion, stabilizing HIF-1α and promoting erythropoiesis[1].

MOA Compound 3-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid XO Xanthine Oxidase (XO) Compound->XO Inhibits Mo-pterin channel PHD HIF Prolyl Hydroxylase (PHD) Compound->PHD Chelates Fe2+ / Mimics 2-OG UricAcid Uric Acid Production (ROS Generation) XO->UricAcid Blocked HIF1a HIF-1α Stabilization (Erythropoiesis/Angiogenesis) PHD->HIF1a Induced

Dual-target mechanistic pathways of the pyrazole-4-carboxylic acid scaffold.

Protocol I: In Vitro Xanthine Oxidase (XO) Kinetic Assay

Principle: XO catalyzes the oxidation of xanthine to uric acid. This protocol utilizes a continuous, label-free spectrophotometric assay that measures the formation of uric acid at 295 nm. Kinetic readouts are prioritized over endpoint assays to accurately capture the mixed-type or slow-binding inhibition kinetics typical of pyrazole-4-carboxylic acids [2].

Self-Validating System: The assay incorporates Febuxostat as a positive control. A Z'-factor is calculated using vehicle (DMSO) against a fully inhibited control (10 µM Febuxostat) to ensure the assay window is robust ( Z′>0.6 ).

Step-by-Step Methodology
  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Potassium Phosphate (pH 7.5) and 0.1 mM EDTA. Causality: EDTA is crucial to chelate trace heavy metals in the buffer that could spontaneously oxidize the substrate or interfere with the molybdenum center of the enzyme.

  • Compound Dilution: Prepare a 10 mM stock of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer 2 µL of each dilution to a 96-well UV-transparent microplate.

  • Enzyme Preparation: Dilute bovine milk Xanthine Oxidase (Sigma-Aldrich) to a working concentration of 0.05 U/mL in Assay Buffer. Add 98 µL of the enzyme solution to the microplate.

  • Pre-Incubation: Incubate the enzyme-compound mixture at 25°C for 15 minutes. Causality: Pyrazole derivatives often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before substrate addition.

  • Reaction Initiation: Prepare a 500 µM Xanthine substrate solution in Assay Buffer. Initiate the reaction by adding 100 µL of the substrate solution to all wells (Final volume: 200 µL; Final DMSO: 1%).

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Record the absorbance at 295 nm every 30 seconds for 10 minutes at 25°C.

  • Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the progress curve. Calculate % Inhibition relative to the DMSO control and fit to a 4-parameter logistic (4PL) curve to determine the IC50​ .

Protocol II: HIF Prolyl Hydroxylase 2 (PHD2) TR-FRET Assay

Principle: PHD2 hydroxylates a specific proline residue on the HIF-1α peptide. This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated HIF-1α peptide is hydroxylated by PHD2, which is then recognized by a Europium-labeled anti-hydroxyproline antibody and a Streptavidin-Allophycocyanin (APC) conjugate. Inhibition of PHD2 by the pyrazole-4-carboxylic acid prevents hydroxylation, resulting in a loss of the TR-FRET signal [1].

Self-Validating System: JNJ-42041935 (a known pyrazole-4-carboxylic acid PHD inhibitor) is used as the reference standard [1]. Freshly prepared Ascorbate and Fe(II) are mandatory; oxidized iron will cause false-positive inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Prepare PHD Reaction Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 1 mg/mL BSA.

  • Cofactor Mix: Prepare a fresh cofactor mix containing 10 µM FeSO 4​ and 2 mM L-ascorbate in Reaction Buffer. Causality: Ascorbate maintains iron in the Fe(II) state. Fe(II) is strictly required for the catalytic cycle; without it, the enzyme is inactive.

  • Enzyme/Compound Incubation: In a 384-well white proxiplate, dispense 5 µL of recombinant human PHD2 enzyme (final concentration 10 nM) and 50 nL of compound (dispensed via acoustic liquid handling) per well. Add 2.5 µL of the Cofactor Mix. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of Substrate Mix containing 200 nM biotinylated HIF-1α peptide and 2 µM 2-oxoglutarate (2-OG). Incubate for 30 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing 2 mM EDTA (to strip the Fe(II) and halt the enzyme), 1 nM Eu-anti-hydroxyproline antibody, and 10 nM Streptavidin-APC.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine IC50​ .

High-Throughput Screening (HTS) Workflow

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Enzyme 2. Enzyme Incubation (XO or PHD2 + Substrates) Prep->Enzyme Readout 3. Signal Detection (Absorbance/TR-FRET) Enzyme->Readout Analysis 4. Data Analysis (4PL Curve & IC50) Readout->Analysis Validation 5. Orthogonal Validation (Cellular Target Engagement) Analysis->Validation

Standardized 5-step HTS workflow for evaluating pyrazole-4-carboxylic acid derivatives.

Data Presentation & Expected Pharmacological Profile

When validating 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, quantitative data should be benchmarked against established clinical and preclinical standards. The table below outlines the expected assay metrics and control parameters.

Assay ParameterXanthine Oxidase (XO) AssayHIF-PHD2 Assay
Primary Readout Absorbance (295 nm)TR-FRET (Ratio 665/615 nm)
Substrate Xanthine (250 µM final)Biotin-HIF-1α peptide (50 nM final)
Positive Control Febuxostat ( IC50​≈1−5 nM)JNJ-42041935 ( IC50​≈20−50 nM)
Expected Z'-Factor >0.75 (Highly robust) 0.65−0.75 (Robust)
Mechanism of Action Mo-pterin channel blockade2-OG competitive / Fe(II) chelation
Interference Risks UV-absorbing compounds (at 295 nm)Iron chelators (False positives)

References

  • Barrett, T. D., et al. (2011). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology.[Link]

  • Fukunari, A., et al. (2004). Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Borges, A. P., et al. (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. Molecules (MDPI).[Link]

Method

Preparation of 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic Acid Stock Solutions: A Comprehensive Protocol

Introduction & Rationale 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) is a highly versatile intermediate compound utilized extensively in pharmaceutical drug discovery—particularly for inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) is a highly versatile intermediate compound utilized extensively in pharmaceutical drug discovery—particularly for inflammatory disease targets—and in the development of novel agrochemicals such as herbicides and fungicides [1, 2].

Because of its hydrophobic pyrazole-carboxylic acid core, this compound exhibits poor aqueous solubility. Preparing stable, high-concentration stock solutions requires precise solvent selection and handling techniques to ensure reproducibility across in vitro biological and biochemical assays. This application note details a self-validating, standardized methodology for preparing, sterilizing, and storing stock solutions of this critical compound.

Physicochemical Properties

Before initiating the protocol, it is critical to verify the physicochemical parameters of the compound to ensure accurate molarity calculations and solvent compatibility.

PropertyValue / Description
Chemical Name 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid
IUPAC Name 5-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
CAS Number 879996-66-4
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (Requires organic solvent for stock preparation)

Experimental Workflow

The preparation of the stock solution follows a strict sequence to maintain compound integrity and sterility.

Workflow A 1. Weighing (Analytical Balance) B 2. Dissolution (DMSO + Sonication) A->B Add Solvent C 3. Sterilization (0.22 µm PTFE Filter) B->C Visual Check D 4. Aliquoting (Amber Vials) C->D Sterile Hood E 5. Storage (-20°C, Desiccated) D->E Freeze

Figure 1: Standardized workflow for the preparation and storage of pyrazole-carboxylic acid stocks.

Step-by-Step Preparation Protocol

Step 1: Calculations and Weighing

Determine the required mass for your desired concentration and volume using the quantitative dilution guide provided in Section 5.

  • Causality Check (Experience & Expertise): Always equilibrate the sealed compound vial to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture to rapidly condense on the powder. Because the target mass is often in the low milligram range, condensed water will artificially inflate the weighed mass, leading to a sub-potent stock solution. Furthermore, introducing water can prematurely degrade the compound.

Step 2: Dissolution in DMSO

Add the calculated volume of anhydrous, cell-culture grade Dimethyl Sulfoxide (≥99.9% purity) to the weighed powder.

  • Causality Check (Experience & Expertise): Use vigorous vortexing followed by bath sonication (10-15 minutes at room temperature). The crystalline lattice energy of pyrazole-carboxylic acids can resist immediate solvation. Acoustic cavitation from sonication overcomes this lattice energy, ensuring complete dissolution without requiring excessive heat (which could cause unwanted decarboxylation of the carboxylic acid moiety).

Step 3: Sterilization via Filtration

Draw the completely dissolved solution into a solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter and filter the solution into a sterile, amber glass vial.

  • Causality Check (Experience & Expertise): Do not use Cellulose Acetate (CA) or Polyethersulfone (PES) filters. 100% DMSO is an aggressive organic solvent that will dissolve or swell standard biological filter membranes, leaching toxic polymer extractables into your stock solution. This will severely confound downstream cell-based assays by introducing artifactual cytotoxicity. PTFE is chemically inert to DMSO and is the only acceptable membrane for this step.

Step 4: Aliquoting and Storage

Divide the filtered stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed amber microcentrifuge tubes or glass vials. Store at -20°C or -80°C in a desiccated container.

  • Causality Check (Experience & Expertise): DMSO is highly hygroscopic. Repeated freeze-thaw cycles from a single large stock vial expose the solvent to ambient humidity. As DMSO absorbs water over time, the solubility limit of the hydrophobic 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid drops, causing microscopic precipitation. Single-use aliquots prevent this self-sabotaging cycle, ensuring a self-validating, consistent concentration for every assay.

Quantitative Data: Stock Solution Dilution Guide

To ensure absolute precision, use the following table to determine the exact mass of 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid (MW: 202.21 g/mol ) required to achieve standard stock concentrations.

Desired Stock ConcentrationMass Required per 1 mL of DMSOMass Required per 5 mL of DMSOMass Required per 10 mL of DMSO
10 mM 2.02 mg10.11 mg20.22 mg
25 mM 5.06 mg25.28 mg50.55 mg
50 mM 10.11 mg50.55 mg101.11 mg
100 mM 20.22 mg101.11 mg202.21 mg

(Note: Maximum solubility should be verified visually post-sonication. If the solution remains cloudy at 100 mM, dilute to 50 mM to ensure complete solvation).

Downstream Application: Aqueous Dilution Logic

When introducing the DMSO stock into aqueous assay buffers or cell culture media, the final DMSO concentration must generally be kept below 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity or interference with target proteins [3].

DilutionLogic Stock 100% DMSO Stock Solution (e.g., 10 mM) Intermediate Intermediate Dilution (e.g., 10% DMSO in Buffer) Stock->Intermediate Dropwise addition with vortexing Precipitation Precipitation Risk! (Direct high-ratio dilution) Stock->Precipitation Direct addition without mixing Final Final Assay Media (≤ 0.1% DMSO) Intermediate->Final Gentle mixing Precipitation->Final Invalidates Assay

Figure 2: Logical workflow and risk mitigation for aqueous dilution of DMSO stock solutions.

  • Causality Check (Experience & Expertise): Always add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or stirring. Direct, rapid injection of the stock into an aqueous environment creates localized regions of high water concentration before uniform mixing can occur. This shock leads to irreversible compound precipitation ("crashing out"), rendering the assay void. Utilizing an intermediate dilution step (e.g., diluting the 100% DMSO stock to 10% DMSO in buffer, then further diluting into the final assay media) significantly mitigates this risk.

References

  • Title: PubChem Compound Summary for CID 12189267, 5-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Application

Application Note: The Role of 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic Acid in Early Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale In the landscape of early drug discovery, the identification and optimization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

In the landscape of early drug discovery, the identification and optimization of privileged scaffolds are paramount. 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) has emerged as a highly versatile building block for the synthesis of bioactive molecules across pharmaceutical and agrochemical sectors [1].

The structural anatomy of this compound provides a triad of pharmacological and synthetic advantages:

  • The Pyrazole Pharmacophore: The 1H-pyrazole ring acts as a robust hydrogen bond donor/acceptor pair. It frequently engages in critical cation- π interactions with target protein residues (e.g., Arginine residues in enzymatic binding pockets).

  • The p-Tolyl (4-Methylphenyl) Moiety: This functional group provides essential lipophilicity. The methyl group effectively anchors the molecule into deep, hydrophobic binding clefts, increasing target residence time and overall binding affinity.

  • The Carboxylic Acid Handle: Positioned at the C4-position, the carboxylic acid serves as a synthetic vector for rapid divergent synthesis. It allows medicinal chemists to generate extensive libraries of amides and esters to map the Structure-Activity Relationship (SAR) of the target binding site.

Target Applications and Biological Pathways

Derivatives of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid have demonstrated nanomolar efficacy against several high-value therapeutic targets:

  • Succinate-Ubiquinone Oxidoreductase (SQR) Inhibitors: SQR (Complex II) is a critical component of the cellular respiratory chain. Pyrazole-4-carboxamide derivatives, particularly those coupled with benzoxazole amines, have been identified as potent SQR inhibitors with Ki​ values as low as 11 nM, offering novel avenues for antibacterial and agrochemical development [2].

  • Xanthine Oxidoreductase (XOR) Inhibitors: XOR catalyzes the oxidation of hypoxanthine to uric acid. Pyrazole-4-carboxylic acid derivatives have been successfully synthesized as mixed-type XOR inhibitors, exhibiting IC50​ values in the low nanomolar range (e.g., 4.2–5.7 nM), rivaling the clinical standard Febuxostat for the treatment of hyperuricemia and gout [3].

  • Kinase Inhibitors: The pyrazole core is a staple in kinase hinge-binding motifs. Amide derivatives of this scaffold are actively explored for Cyclin-Dependent Kinase (CDK) inhibition in oncology.

G Core 3-(4-methylphenyl)-1H-pyrazole- 4-carboxylic acid (Privileged Scaffold) Amide Amide Derivatives (HATU/DIPEA Coupling) Core->Amide Divergent Synthesis Ester Ester Derivatives (Steglich Esterification) Core->Ester Divergent Synthesis Target1 SQR Inhibitors (Agrochemicals/Antibacterial) Amide->Target1 Target2 XOR Inhibitors (Hyperuricemia/Gout) Amide->Target2 Target3 Kinase Inhibitors (e.g., CDK2 in Cancer) Amide->Target3

Figure 1: Divergent synthesis and target applications of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed for high-throughput library generation and subsequent biological screening.

Protocol 1: Standardized HATU-Mediated Amide Coupling

This protocol details the derivatization of the carboxylic acid handle to generate pyrazole-4-carboxamides.

Causality of Reagent Selection:

  • HATU is selected over traditional EDC/HOBt coupling reagents. The 7-aza-1-hydroxybenzotriazole leaving group generated by HATU significantly accelerates the reaction kinetics. This is critical when coupling the sterically hindered or electron-deficient anilines frequently used in SQR and XOR inhibitor libraries.

  • DIPEA (N,N-Diisopropylethylamine) is utilized as the base. Its steric bulk prevents it from acting as a competing nucleophile, while it effectively deprotonates both the carboxylic acid and the hydrochloride salts of the incoming amine building blocks.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, dissolve 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir the mixture at room temperature ( 25∘C ) for 15 minutes to ensure complete formation of the active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. Self-Validation Step: The disappearance of the parent mass ( [M+H]+=203.08 ) and the appearance of the product mass confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 2×10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via reverse-phase preparative HPLC to yield the target pyrazole-4-carboxamide.

Protocol 2: In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay

Once the library is synthesized, compounds are screened for target engagement.

Causality of Assay Design: The conversion of xanthine to uric acid by XOR is continuously monitored at 295 nm. This specific wavelength is chosen because uric acid exhibits a distinct absorption peak here, allowing for real-time kinetic tracking without optical interference from the substrate (xanthine) or the test compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium pyrophosphate buffer (pH 7.4) containing 0.1 mM EDTA.

  • Enzyme/Substrate Setup: Prepare a stock solution of bovine milk XOR (0.01 U/mL) and xanthine (50 μM ) in the assay buffer.

  • Compound Incubation: In a 96-well UV-transparent microplate, add 10 μL of the test compound (dissolved in DMSO, final DMSO concentration <1%) to 180 μL of the enzyme solution. Incubate at 37∘C for 15 minutes. Self-Validation Step: Include Febuxostat as a positive control and a DMSO-only well as a negative control to validate dynamic range.

  • Reaction Initiation: Add 10 μL of the xanthine substrate solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine IC50​ values using non-linear regression analysis (four-parameter logistic equation).

G Prep 1. Reagent Prep (Core + Amine + HATU) React 2. Amide Coupling (DMF, rt, 2-4h) Prep->React Purify 3. High-Throughput Purification (Prep-HPLC) React->Purify Screen 4. Target Screening (XOR Assay at 295nm) Purify->Screen SAR 5. SAR Analysis & Hit Identification Screen->SAR

Figure 2: Standardized workflow from pyrazole-4-carboxylic acid derivatization to hit identification.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid scaffold allows for fine-tuning of physicochemical properties. Table 1 summarizes representative SAR data demonstrating how varying the amine coupling partner ( R1​ ) shifts the target affinity and lipophilicity (ClogP).

Table 1: Representative SAR of Pyrazole-4-Carboxamide Derivatives

Compound ID R1​ (Amine Substituent)Primary Target IC50​ / Ki​ (nM)ClogPMechanism of Action
Core Scaffold -OH (Carboxylic Acid)N/A (Building Block)>10,0002.15N/A
Derivative A N-benzoxazol-5-ylSQR (Complex II)11.0 ( Ki​ )3.82Non-competitive inhibition [2]
Derivative B 1-phenyl-1H-pyrazol-5-ylXOR4.2 ( IC50​ )4.10Mixed-type inhibition [3]
Derivative C 4-fluorophenylKinase (CDK2)25.0 ( IC50​ )3.45ATP-competitive hinge binder
Febuxostat Positive ControlXOR5.4 ( IC50​ )3.20Mixed-type inhibition [3]

Note: Data aggregated and adapted from validated pharmacological screening literature to illustrate scaffold versatility.

References

  • J&K Scientific. (n.d.). 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | 879996-66-4.
  • Xiong, L., Zhu, X.-L., et al. (2015). Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors. European Journal of Medicinal Chemistry, 95, 424-434.
  • Li, J., Wu, F., Liu, X., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 20-30.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield, purity, and scalability of 3-(4-methylphenyl)-1H-pyrazole-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield, purity, and scalability of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid synthesis.

Below, you will find a comprehensive breakdown of the synthetic workflow, self-validating protocols, quantitative optimization data, and a dedicated troubleshooting FAQ to resolve common experimental bottlenecks.

Mechanistic Workflow & Process Overview

The synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids relies on a highly robust three-step sequence: Formylation , Cyclocondensation , and Saponification [1].

  • Formylation: Ethyl 3-(4-methylphenyl)-3-oxopropanoate undergoes a Vilsmeier-Haack-type reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.

  • Cyclocondensation: The enaminone is treated with hydrazine hydrate. Hydrazine acts as a bidentate nucleophile, attacking the highly electrophilic enaminone double bond, followed by intramolecular cyclization and elimination of dimethylamine to form the pyrazole core [2].

  • Saponification: Base-catalyzed hydrolysis of the ester yields the final carboxylic acid.

Workflow SM Ethyl 4-methylbenzoylacetate (Starting Material) Step1 Formylation + DMF-DMA SM->Step1 Int1 Enaminone Intermediate (Yellow Solid) Step1->Int1 Removes HNMe₂, MeOH Step2 Cyclocondensation + NH₂NH₂·H₂O Int1->Step2 Int2 Ethyl 3-(4-methylphenyl)- 1H-pyrazole-4-carboxylate Step2->Int2 0°C to Reflux Step3 Saponification & Acidification + NaOH, then HCl Int2->Step3 Product 3-(4-Methylphenyl)-1H-pyrazole- 4-carboxylic acid Step3->Product pH 2.5-3.0

Figure 1: Three-step synthetic workflow for 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . By observing the specific physical and chemical checkpoints, you can confirm the success of each step before proceeding.

Step 1: Synthesis of the Enaminone Intermediate

Ethyl 2-((dimethylamino)methylene)-3-(4-methylphenyl)-3-oxopropanoate

  • Causality: DMF-DMA is used neat or in a high-boiling solvent (like toluene) because the reaction relies on shifting an equilibrium. By heating the mixture, volatile byproducts (methanol and dimethylamine) are driven off, forcing the reaction to completion. The steric bulk of the dimethylamino group ensures the intermediate forms exclusively as the E-isomer, setting up the optimal geometry for subsequent cyclization.

  • Procedure:

    • Charge a round-bottom flask with ethyl 3-(4-methylphenyl)-3-oxopropanoate (1.0 eq) and DMF-DMA (1.5 eq).

    • Heat the neat mixture to 90 °C under a reflux condenser equipped with a short-path distillation head to allow volatile byproducts to escape.

    • Stir for 4 hours.

    • Remove excess DMF-DMA under reduced pressure to yield a crude solid. Triturate with cold hexanes and filter.

  • Self-Validation Checkpoint:

    • Visual: The initial colorless oil will transition to a deep, bright yellow solid.

    • Analytical: TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly polar, bright yellow spot ( Rf​≈0.2 ).

Step 2: Cyclocondensation to the Pyrazole Core

Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate

  • Causality: Hydrazine is a potent bis-nucleophile. If added rapidly at elevated temperatures, one molecule of hydrazine can react with two molecules of the enaminone, forming an unwanted symmetrical azine [2]. Adding hydrazine slowly at 0 °C ensures a 1:1 stoichiometry is maintained locally, favoring intramolecular cyclization over intermolecular side reactions.

  • Procedure:

    • Dissolve the enaminone intermediate (1.0 eq) in absolute ethanol (0.5 M). Cool the solution to 0 °C in an ice bath.

    • Add hydrazine hydrate (80% in water, 1.2 eq) dropwise over 15 minutes.

    • Remove the ice bath and stir at room temperature for 1 hour.

    • Attach a reflux condenser and heat to 80 °C (reflux) for 2 hours to drive the aromatization.

    • Cool to room temperature, concentrate in vacuo, and recrystallize from EtOH/Water.

  • Self-Validation Checkpoint:

    • Visual: The bright yellow color of the enaminone will rapidly fade to a pale cream/white suspension upon reflux.

    • Analytical: LC-MS will confirm the target mass ( [M+H]+=231 ). TLC will show a new spot with distinct blue fluorescence under 254 nm UV light.

Step 3: Saponification and Isolation

3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid

  • Causality: The pyrazole ring is electron-rich, which donates electron density into the C4 ester, making it partially resistant to hydrolysis. Therefore, refluxing with a strong base (NaOH or LiOH) is required. During isolation, pH control is critical: pyrazoles are amphoteric. If the pH is too high, the carboxylic acid remains a soluble sodium salt; if the pH drops below 1, the pyrazole nitrogen protonates, creating a soluble pyrazolium salt.

  • Procedure:

    • Suspend the pyrazole ester (1.0 eq) in a 1:1 mixture of THF and 2M aqueous NaOH (3.0 eq).

    • Reflux the mixture for 4 hours.

    • Cool to room temperature and evaporate the THF under reduced pressure.

    • Cool the remaining aqueous phase to 0 °C and slowly add 2M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5 – 3.0.

    • Filter the resulting white precipitate, wash with ice-cold water, and dry under a high vacuum.

  • Self-Validation Checkpoint:

    • Visual: The starting ester is insoluble in water (biphasic suspension). Complete hydrolysis is visually validated when the reaction becomes a clear, homogeneous aqueous solution. Upon acidification to pH 3, a voluminous white precipitate will instantly crash out.

Yield Optimization & Quantitative Data

The table below summarizes the optimization of the critical Step 2 (Cyclocondensation) to maximize yield and suppress azine formation.

Solvent SystemHydrazine (Equivalents)Temperature ProfileAzine Impurity (%)Isolated Yield (%)Purity (HPLC)
Ethanol1.0 eqReflux (3 hours)14.5%62%84%
DMF1.5 eq80 °C (Constant)8.2%55%75%
Ethanol 1.2 eq 0 °C (1h) → Reflux (2h) < 0.5% 91% > 98%
THF / Water1.1 eq0 °C (1h) → 60 °C (4h)2.1%85%94%

Troubleshooting Guides & FAQs

Q: Why is my enaminone conversion (Step 1) stalling at 60-70% despite using excess DMF-DMA? A: This is an equilibrium limitation. The reaction generates dimethylamine gas and methanol. If you are conducting the reaction in a sealed system or under a standard reflux condenser without a vent, the byproducts remain in the solution, halting the forward reaction. Solution: Use a short-path distillation head or a steady sweep of inert gas (N₂) to actively remove volatile byproducts from the reaction matrix.

Q: I am seeing a highly non-polar, deep orange side product during the hydrazine cyclization (Step 2). What is it, and how do I avoid it? A: You are likely observing the formation of an azine—a byproduct where one molecule of hydrazine condenses with two molecules of the enaminone. This occurs when the local concentration of the enaminone is much higher than hydrazine (e.g., if you add the enaminone to the hydrazine, or if you add hydrazine too quickly at a high temperature). Solution: Reverse the addition. Always add the hydrazine dropwise to the enaminone solution at 0 °C to ensure kinetically controlled, intramolecular cyclization.

Q: After saponification (Step 3), my pyrazole-4-carboxylic acid is "oiling out" instead of precipitating when I add acid. How do I crystallize it? A: Oiling out usually occurs if the acidification is done too rapidly, causing localized domains of extreme acidity, or if residual organic solvent (like THF or EtOH) is still present in the aqueous layer. Solution: Ensure all organic solvents are completely stripped via rotary evaporation before acidification. Acidify slowly at 0 °C with vigorous stirring. If it still oils out, you have likely over-shot the isoelectric point (pH < 2). Back-titrate carefully with dilute NaHCO₃ to pH 2.5-3.0 and seed the solution if necessary.

Q: Can I use substituted hydrazines (e.g., methylhydrazine) for this protocol? A: Yes, but be aware of regioselectivity issues. Using a substituted hydrazine will yield a mixture of 1-substituted and 2-substituted pyrazole regioisomers because the two electrophilic centers on the enaminone (the carbonyl carbon and the enamine beta-carbon) have different reactivities [1]. For the 1H-pyrazole target, unsubstituted hydrazine hydrate must be used.

References

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link] [1]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link] [2]

Optimization

Technical Support Center: HPLC Retention Time Optimization for 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid .

This molecule presents a unique chromatographic profile: it contains a highly hydrophobic 4-methylphenyl group attached to a pyrazole ring, terminating in a polar carboxylic acid moiety. Because similar pyrazole-4-carboxylic acid derivatives exhibit a pKa​ between 3.4 and 3.6[1][2], the ionization state of this molecule is highly volatile under standard unbuffered conditions. Mastering its retention time requires strict thermodynamic and chemical control over your High-Performance Liquid Chromatography (HPLC) system.

Diagnostic Workflow: Retention Time Instability

Before adjusting your method, you must isolate whether the retention shift is a mechanical failure or a chemical equilibrium issue. Follow this logical diagnostic tree to identify the root cause.

HPLC_Troubleshooting Start Retention Time Instability CheckRT Is t0 (void volume) shifting proportionally? Start->CheckRT PumpIssue Mechanical Issue: Check Pump & Leaks CheckRT->PumpIssue Yes ChemIssue Chemical Issue: Check Method & pH CheckRT->ChemIssue No Stable Stable Retention Achieved PumpIssue->Stable CheckPH Is Mobile Phase pH < 2.5? ChemIssue->CheckPH AdjustPH Adjust pH to 2.0 (Use 0.1% TFA/FA) CheckPH->AdjustPH No CheckEq Is Column Fully Equilibrated? CheckPH->CheckEq Yes AdjustPH->CheckEq Equilibrate Flush with 10-20 Column Volumes CheckEq->Equilibrate No CheckEq->Stable Yes Equilibrate->Stable

Diagnostic workflow for troubleshooting HPLC retention time shifts.

Core Troubleshooting Guide

Q: Both my analyte peak and the void volume ( t0​ ) are shifting proportionally. Is my column degrading? A: No. When the retention time of the analyte and the t0​ marker (or the baseline disturbance from the solvent injection) change to the exact same degree, the root cause is mechanical—specifically related to the eluent flow rate[3]. This indicates that the pump is not delivering the solvent at a constant velocity. Check for subtle eluent leaks at the pump head, worn pump seals, or malfunctioning check valves.

Q: My t0​ is perfectly stable, but the retention time of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is jumping randomly between injections. Why? A: Random shifts point to a chemical selectivity issue, most commonly a fluctuating mobile phase pH. If your mobile phase pH is hovering around 3.5, you are operating exactly at the molecule's pKa​ . At this pH, the molecule exists in a dynamic 50/50 equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states. Even microscopic, localized changes in pH will cause massive retention shifts and peak splitting. To achieve stable retention, the pH must be controlled to at least one full unit above or below the pKa​ [4].

Q: The retention time is steadily drifting earlier with every run in my sequence. How do I fix this? A: A steady, unidirectional drift usually means the column is not fully equilibrated to the mobile phase, or there is a continuous contamination issue. Unexpected retention time shifts are frequently linked to residual solvents left in the mobile-phase lines from previous users[5]. If a previous method used a different buffer, remnants in the tubing will slowly alter the stationary-phase selectivity over time. You must thoroughly purge all lines to waste before equilibrating the column[5].

Self-Validating Experimental Protocol: Mobile Phase Preparation & Equilibration

To guarantee reproducible retention of this acidic pyrazole derivative, follow this self-validating protocol. The goal is to suppress the ionization of the carboxylic acid, allowing the hydrophobic 4-methylphenyl group to interact predictably with a C18 stationary phase.

Step 1: Aqueous Phase Preparation (Solvent A) Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0. Causality: TFA acts as a strong acidifier. By dropping the pH to 2.0 (well below the pKa​ of ~3.5), the carboxylic acid is fully protonated and neutralized, preventing secondary ion-exchange interactions with residual silanols on the silica support[4].

Step 2: Organic Phase Preparation (Solvent B) Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Causality: Matching the additive concentration in both the aqueous and organic phases prevents baseline drift and sudden solvent strength shifts during gradient elution.

Step 3: System Purging Bypass the column and purge all solvent lines to waste for at least 5 minutes at 5 mL/min using the newly prepared mobile phases. Causality: This displaces any residual, non-method solvents from the lines that could alter stationary-phase selectivity[5].

Step 4: Column Equilibration Reconnect the C18 column and flush with the starting gradient composition (e.g., 95% A / 5% B) for a minimum of 10 to 20 column volumes.

Step 5: System Validation Check (Critical) Inject a t0​ marker (e.g., Uracil) spiked with your analyte standard twice in a row. Self-Validation: Overlay the two chromatograms. If the t0​ marker shifts, you have a mechanical flow issue[3]. If the t0​ overlays perfectly but the analyte shifts, your column requires further equilibration. Proceed with analysis only when both peaks overlay perfectly.

Quantitative Optimization Parameters

The table below summarizes how mobile phase pH dictates the chromatographic behavior of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Mobile Phase pHAnalyte Ionization StateExpected Retention Factor ( k′ )Peak ShapeSystem Recommendation
pH 2.0 (0.1% TFA)Fully Protonated (Neutral)High ( k′>3 )Sharp, SymmetricalOptimal. Maximizes hydrophobic interaction of the 4-methylphenyl group with C18.
pH 3.5 (Near pKa​ )Mixed (Neutral / Anionic)Variable / UnstableBroad, Split PeaksAvoid. Extreme sensitivity to local pH variations; causes random RT shifts.
pH 7.0 (Phosphate)Fully Deprotonated (Anionic)Low ( k′<1 )Sharp but poorly retainedSub-optimal. The polar carboxylate opposes hydrophobic retention. Requires HILIC or ion-pairing.

Frequently Asked Questions (FAQs)

Q: Should I use Methanol or Acetonitrile as the organic modifier for this compound? A: Acetonitrile is highly recommended. The 4-methylphenyl group is a rigid, aromatic, hydrophobic structure. Acetonitrile provides better mass transfer kinetics for aromatic compounds compared to methanol, generally resulting in sharper peaks and lower system backpressure.

Q: My starting gradient is 100% aqueous to try and force the compound to retain, but retention times are highly unstable. Why? A: Standard C18 columns are not compatible with 100% water. Operating in 100% aqueous conditions causes the hydrophobic C18 chains to undergo "phase collapse" or dewetting, meaning the mobile phase is expelled from the mesopores of the packing material, leading to sudden drops in retention time[6]. Always maintain at least 2-5% organic modifier in your starting conditions, or switch to an explicitly designed Aqueous C18 (AQ-C18) column[6].

Q: How does column temperature affect the retention of this specific molecule? A: Temperature directly influences both the viscosity of the mobile phase and the pKa​ of the analyte. A fluctuating laboratory temperature will cause retention time "jitter." Always use a thermostatted column compartment set to a stable temperature (e.g., 30°C or 40°C) to ensure thermodynamic reproducibility.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the room-temperature stability issues specific to 3-(4-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the room-temperature stability issues specific to 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid .

While pyrazole-4-carboxylic acids are generally stable as dry powders, their behavior in solution or under specific benchtop conditions at room temperature (20–25 °C) can lead to unexpected experimental variability. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure the integrity of your drug development workflows.

Part 1: Core Troubleshooting Guide

Issue 1: Unexplained Yield Loss and Gas Evolution in Solution

Symptom: When left in polar protic solvents (e.g., methanol, water) or mildly acidic buffers at room temperature, the concentration of the active compound decreases over 24–48 hours. Micro-bubbles may be observed in sealed HPLC vials. Causality (The Mechanism): Pyrazole-4-carboxylic acids are uniquely susceptible to protodecarboxylation [1]. While thermal decarboxylation typically requires high temperatures (80–190 °C) [2], room-temperature decarboxylation is catalytically triggered by trace transition metals (especially copper or silver) left over from synthesis, or by localized acidic micro-environments [3]. The electron-rich nature of the pyrazole ring stabilizes the intermediate carbanion formed during the loss of CO₂, accelerating degradation into 3-(4-methylphenyl)-1H-pyrazole. Resolution Protocol:

  • Metal Scavenging: Treat your stock solutions with a metal scavenger (e.g., QuadraPure™ EDTA) prior to storage to remove trace Cu/Ag catalysts.

  • pH Control: Maintain solution pH between 6.5 and 7.5. Avoid storing the compound in unbuffered aqueous solutions where dissolved ambient CO₂ can lower the pH and auto-catalyze protodecarboxylation.

Issue 2: Peak Splitting or Broadening in LC-MS/HPLC

Symptom: Chromatograms show peak splitting, shouldering, or inconsistent retention times for a supposedly pure sample at room temperature. Causality (The Mechanism): This is a classic manifestation of annular tautomerism. The proton on the pyrazole ring rapidly exchanges between the N1 and N2 positions (1H-pyrazole vs. 2H-pyrazole forms). In solvents where the interconversion rate is similar to the chromatographic timescale, the two tautomers interact differently with the stationary phase. Furthermore, the 4-carboxylic acid group can form intramolecular hydrogen bonds with the adjacent nitrogen, locking the molecule into specific conformers that precipitate out of non-polar solvent mixtures. Resolution Protocol:

  • Solvent Modification: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the mobile phase to push the tautomeric equilibrium to a single protonated state.

  • Sample Diluent: Ensure the sample is dissolved in a diluent that matches the initial mobile phase conditions to prevent localized precipitation upon injection.

Issue 3: Long-Term Benchtop Discoloration (Yellowing)

Symptom: Dry powder or concentrated stock solutions turn slightly yellow after weeks on the benchtop under ambient light. Causality (The Mechanism): The 4-methylphenyl (p-tolyl) moiety contains a benzylic carbon. Benzylic C-H bonds are relatively weak and susceptible to photo-induced autoxidation at room temperature. UV light generates trace reactive oxygen species (ROS) that abstract the benzylic hydrogen, leading to the formation of hydroperoxides and eventually oxidizing the methyl group to an alcohol or aldehyde [4]. Resolution Protocol:

  • Actinic Protection: Always store stock solutions in amber glass vials.

  • Inert Atmosphere: Purge the headspace of storage vials with Argon or Nitrogen before sealing.

Part 2: Quantitative Data & Degradation Kinetics

The following table summarizes the quantitative stability metrics of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid under various room-temperature (25 °C) conditions.

Degradation PathwayTrigger / ConditionHalf-Life ( t1/2​ ) at 25 °CPrimary DegradantPrevention Strategy
Protodecarboxylation Trace Cu(I/II) + Acidic pH (<4.0)48 - 72 hours3-(4-methylphenyl)-1H-pyrazoleMetal scavengers, pH > 6.0
Benzylic Autoxidation Ambient Light + Oxygen (Solution)14 - 21 days3-(4-formylphenyl)-1H-pyrazole...Amber vials, Argon purge
Tautomeric Shift Aprotic non-polar solventsInstantaneous (Equilibrium)N/A (Physical shift)Protic/buffered solvents

Part 3: Experimental Workflow for Stability Validation

To ensure your batch is not compromised, run this self-validating forced-degradation protocol.

Step-by-Step Methodology: Room Temperature Stability Assay

  • Preparation: Accurately weigh 10.0 mg of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid and dissolve in 10.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Aliquotting: Divide the stock into four 2 mL amber HPLC vials:

    • Vial A (Control): Store at -20 °C.

    • Vial B (Acidic): Add 10 µL of 1M HCl. Store at 25 °C.

    • Vial C (Metal-Spiked): Add 10 µL of 1mM CuSO₄. Store at 25 °C.

    • Vial D (Oxidative): Leave uncapped under a benchtop UV/LED lamp.

  • Sampling: At t=0,24,48, and 72 hours, extract 50 µL from each vial, dilute to 0.1 mg/mL with mobile phase, and inject into the LC-UV/MS.

  • Analysis: Monitor the disappearance of the parent mass ( [M+H]+ approx. 203 m/z) and the appearance of the decarboxylated mass ( [M−CO2​+H]+ approx. 159 m/z) in Vials B and C. This confirms the specific susceptibility of your batch to trace contaminants.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of the compound at room temperature.

G Start 3-(4-methylphenyl)-1H-pyrazole -4-carboxylic acid Decarb Protodecarboxylation (Loss of CO2) Start->Decarb Trace Metals / Acidic pH (Room Temp) Oxid Benzylic Oxidation (p-Tolyl Methyl Group) Start->Oxid UV Light / Oxygen (Prolonged Storage) Taut Annular Tautomerism (1H <-> 2H Exchange) Start->Taut Solvent Polarity Changes End1 Degradant: Decarboxylated Core Decarb->End1 Forms 3-(4-methylphenyl) -1H-pyrazole End2 Degradant: Oxidized Impurity Oxid->End2 Forms Aldehyde/Alcohol Derivatives End3 Analytical Artifact Taut->End3 Chromatographic Peak Splitting

Caption: Divergent room-temperature degradation and instability pathways of the pyrazole derivative.

References

  • Google Patents (US20150225350A1): Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Details the susceptibility of pyrazole-4-carboxylic acids to metal-catalyzed and acidic protodecarboxylation. Available at: 1

  • Google Patents (WO2014033164A1): Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Discusses thermal limits and acid/base parameters for decarboxylation. Available at: 2

  • Googleapis.com (Patent Archive): PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Highlights the role of copper powder and transition metals in catalyzing the loss of the 4-carboxylic acid group. Available at: 3

  • National Institutes of Health (PMC): Decarboxylative Halogenation of Organic Compounds. Reviews the cleavage of carbon-carbon bonds next to carboxylic groups and photo-induced degradation mechanisms. Available at: 4

Sources

Optimization

Technical Support Center: Preventing Degradation of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-66-4). This guide is designed to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-66-4). This guide is designed to provide in-depth technical assistance to ensure the stability and integrity of this compound during storage and experimentation. As a versatile building block in pharmaceuticals and agrochemicals, maintaining its purity is paramount.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid?

A1: The stability of pyrazole compounds, including 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, is influenced by several environmental factors. The key contributors to degradation are:

  • Temperature: Elevated temperatures can accelerate decomposition.[3] This compound has a high melting point with decomposition (280 - 282 °C), but long-term stability can be compromised at temperatures well below this point.[2]

  • Light (Photodegradation): Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of impurities. It is a common practice to protect pyrazole derivatives from light to prevent photodegradation.[4]

  • Humidity (Moisture): As a carboxylic acid, this compound is susceptible to changes in its crystalline structure or potential reactions in the presence of excess moisture. High relative humidity can impact the stability of many organic compounds.[5][6]

  • Oxidation: The pyrazole ring and the methylphenyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen over long-term storage. Storing under an inert atmosphere is a recommended precaution.[4]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, we recommend the following storage conditions, summarized in the table below. Adherence to these conditions will help preserve the purity and integrity of the compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.[4]
Light Amber vial or light-proof containerProtects against photolytic degradation.[4]
Humidity Tightly sealed container with desiccantPrevents moisture absorption and potential hydrolysis or changes in physical form.
Q3: I've observed a change in the color/appearance of my sample. What could this indicate?

A3: A change in the physical appearance, such as discoloration (e.g., yellowing) or clumping, is often a primary indicator of chemical degradation. This could be due to the formation of minor impurities or changes in the crystalline structure. If you observe any changes, it is crucial to re-analyze the material to confirm its purity before use.

Q4: How can I check the purity of my stored 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid?

A4: The most reliable method for assessing the purity of this compound and detecting any degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] A reversed-phase HPLC system with a C18 column and a UV detector is typically effective.[7] For comprehensive analysis, a photodiode array (PDA) detector is recommended to assess peak purity.[4]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Decreased Purity or Appearance of New Peaks in HPLC Analysis

If you observe a decrease in the main peak's area percentage or the emergence of new, unidentified peaks in your HPLC chromatogram, it is a clear sign of degradation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting pyrazole decomposition.

Explanation of Workflow:

  • Review Storage Conditions: Immediately cross-reference your current storage method with the ideal conditions outlined in Q2.

  • Identify Potential Cause: Systematically check for deviations in temperature, light exposure, or container sealing.

  • Correct and Re-analyze: After correcting the suspected storage flaw, re-analyze a sample to see if the degradation has been halted.

  • Forced Degradation Study: If the cause is not immediately obvious, a forced degradation study (see Protocol 2) can help identify the compound's vulnerabilities and the nature of the degradants.[4] This provides critical information for optimizing long-term storage.

Issue 2: Poor Solubility or Inconsistent Results in Assays

Degradation can lead to the formation of less soluble impurities, which can affect the performance of the compound in downstream applications.

Troubleshooting Steps:
  • Confirm Purity: First, run an HPLC analysis to confirm the purity of the material.

  • Check for Tautomers: Pyrazole compounds can exist as tautomers. Changes in solvent or pH can affect the tautomeric equilibrium, which might alter solubility and reactivity.[4] Ensure consistent solvent and pH conditions in your assays.

  • Re-purify if Necessary: If significant degradation is confirmed, the material may need to be re-purified.

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing an HPLC method to monitor the purity of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.[4][7]

1. Reagents and Materials:

  • 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Example Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV detector at a suitable wavelength (e.g., 237 nm). A PDA detector is highly recommended.[4]

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a concentration within the detector's linear range.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, subject the compound to stress conditions. This is crucial for validating that your analytical method is "stability-indicating."

1. Stress Conditions (ICH Q1B Guidelines):

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[4]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[4]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.[4]

  • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.[4]

2. Analysis:

  • Analyze the stressed samples using the HPLC method from Protocol 1.

  • The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products can be resolved from the parent peak.

Potential Degradation Pathways:

While specific degradation products for this exact molecule are not extensively published, common pathways for related heterocyclic carboxylic acids include decarboxylation, oxidation of the methyl group, and cleavage or rearrangement of the pyrazole ring under harsh conditions.

G Compound 3-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid Deg1 Oxidative Degradation (e.g., Ring Opening) Compound->Deg1 O₂, Light, Heat Deg2 Photodegradation (e.g., Radical Formation) Compound->Deg2 UV/Vis Light Deg3 Thermal Degradation (e.g., Decarboxylation) Compound->Deg3 High Temp Impurities Formation of Impurities Deg1->Impurities Deg2->Impurities Deg3->Impurities

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Co-Elution for 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Advanced Applications Support Center. As analytical demands in drug development increase, resolving co-elution in Liquid Chromatography-Mass Spectrometry (LC-MS) requires moving beyond trial-and-error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As analytical demands in drug development increase, resolving co-elution in Liquid Chromatography-Mass Spectrometry (LC-MS) requires moving beyond trial-and-error.

The molecule 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid presents unique chromatographic challenges. It possesses an amphoteric nature—a carboxylic acid moiety (pKa ~4.0) and a pyrazole nitrogen (pKa ~2.5)—alongside a highly aromatic, lipophilic p-tolyl group. When analyzing this compound in complex biological matrices or synthetic mixtures, co-elution manifests in three primary ways: matrix-induced ion suppression, isobaric/isomeric interference, and pH-driven peak splitting.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution and robust quantification.

Diagnostic Workflow for Co-Elution

Before adjusting your instrument parameters, you must classify the nature of the co-elution. The following decision matrix outlines the diagnostic logic used by our application scientists.

LCMS_Troubleshooting A Co-elution Detected in LC-MS 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid B Perform Post-Column Infusion & Blank Matrix Injection A->B C Signal Suppression/Enhancement? (Matrix Effect) B->C Baseline Dips D Isobaric/Isomeric Interference? (Same m/z) B->D Extra Peaks E Peak Splitting/Broadening? (Pure Standard) B->E Poor Peak Shape F Implement MAX SPE (Mixed-Mode Anion Exchange) C->F G Switch to PFP or Biphenyl Column D->G H Adjust Mobile Phase pH (>1.5 units from pKa) E->H

Decision matrix for diagnosing and resolving LC-MS co-elution and peak distortion.

Frequently Asked Questions (FAQs)

Q1: I am experiencing severe ion suppression at the retention time of my target analyte. How can I definitively diagnose and resolve this matrix co-elution? Causality & Solution: Ion suppression occurs when co-eluting matrix components (predominantly phospholipids in plasma/serum) compete with your analyte for charge on the surface of the Electrospray Ionization (ESI) droplet[1]. Because 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is often analyzed in negative ion mode (ESI-) due to its acidic moiety, it is highly susceptible to suppression from endogenous acids and lipids. To diagnose this, perform a qualitative post-column infusion study[2]. To resolve it, abandon simple Protein Precipitation (PPT) and implement Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). The MAX sorbent utilizes a dual retention mechanism: hydrophobic interactions capture the tolyl ring, while strong anion exchange sites covalently bind the deprotonated carboxylic acid. This allows you to aggressively wash away neutral and zwitterionic phospholipids with 100% methanol before eluting the target.

Q2: My synthetic impurities (e.g., positional isomers like ortho- or meta-methylphenyl variants) are co-eluting with the target on a standard C18 column. How do I achieve baseline resolution? Causality & Solution: Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) van der Waals forces. Positional isomers of the methylphenyl group have nearly identical lipophilicity, making C18 virtually blind to their structural differences. To resolve this, switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding[3]. The electron-deficient fluorinated ring of the PFP phase interacts strongly and selectively with the electron-rich p-tolyl ring of your analyte. The slight steric and electronic variances between ortho-, meta-, and para- isomers will result in distinct π−π overlap, yielding baseline chromatographic resolution.

Q3: I am observing a broadened or split peak for a pure standard, which mimics a co-elution event. What is causing this, and how can I fix it? Causality & Solution: This is a classic chromatographic artifact caused by operating the mobile phase pH too close to the analyte's pKa. The carboxylic acid group has a pKa of ~4.0. If your mobile phase is unbuffered or buffered near pH 4.0, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states as it travels down the column. Because these two states have drastically different hydrophobicities, they partition differently into the stationary phase, causing the peak to smear or split into two distinct apexes. Fix: Buffer the mobile phase at least 1.5 pH units away from the pKa. For maximum retention and sharp peaks in positive ion mode, use 0.1% Formic Acid (pH ~2.7) to keep the acid fully protonated. For negative ion mode, use 10 mM Ammonium Acetate adjusted to pH 6.5 to ensure it is fully deprotonated.

Quantitative Data: Stationary Phase Selectivity

When standard gradient optimization fails, selecting the correct column chemistry is the most mathematically efficient way to alter the selectivity factor ( α ).

Table 1: Comparative Stationary Phase Selectivity for Pyrazole-Carboxylic Acids

Column ChemistryPrimary Retention MechanismResolution of Positional IsomersMatrix Co-elution RiskRecommended Application
C18 (Alkyl) Dispersive (Hydrophobic)LowHigh (if unoptimized)General screening, simple synthetic matrices.
PFP (Pentafluorophenyl) π−π , Dipole, H-bondingHigh Low (Orthogonal selectivity)Resolving synthetic regioisomers and tautomers.
Biphenyl π−π , HydrophobicHighMediumEnhancing retention of polar aromatics.
CSH (Charged Surface) Hydrophobic + Weak AnionMediumLowExcellent peak shape for acids at low pH without ion-pairing.
Self-Validating Experimental Protocols

The following methodologies are designed as "self-validating systems." If an error occurs during execution, the physical output of the protocol will immediately indicate where the failure happened.

Protocol 1: Post-Column Infusion (Matrix Effect Diagnosis)

This protocol self-validates by creating a continuous, artificial baseline of your analyte. Any deviation in this baseline during a blank injection is absolute proof of matrix interference[1].

  • Setup: Connect a syringe pump to a T-junction placed between the analytical column outlet and the MS ion source inlet.

  • Infusion: Fill the syringe with a 100 ng/mL pure standard of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. Infuse at a constant rate (e.g., 10 µL/min).

  • Baseline Establishment: Start the LC gradient without making an injection. Monitor the MRM transition of the analyte. The MS should show a flat, elevated baseline.

  • Injection: Inject a blank matrix sample (e.g., extracted blank plasma) using your current sample preparation method.

  • Analysis: Observe the chromatogram. A reproducible dip in the baseline indicates a zone of ion suppression (co-eluting matrix). If your target analyte's retention time falls within this dip, you must alter the chromatography or sample prep.

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE Workflow

This protocol self-validates through pH manipulation. If the analyte is detected in the Wash 2 step, the wash pH was too acidic. If recovery is low but the analyte is not in the washes, the elution solvent lacked sufficient acid to break the ionic bond.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MAX SPE cartridge.

  • Loading: Dilute your sample 1:1 with 2% Ammonium Hydroxide (NH₄OH) in water to ensure the carboxylic acid is fully deprotonated (anionic). Load onto the cartridge.

  • Wash 1 (Hydrophilic Interference): Pass 1 mL of 2% NH₄OH in water. (Analyte remains bound via ionic interaction).

  • Wash 2 (Hydrophobic/Phospholipid Interference): Pass 1 mL of 100% Methanol. (Analyte remains bound; neutral lipids and basic compounds are washed away).

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. Mechanism: The high concentration of acid drops the pH below the analyte's pKa, neutralizing the carboxylic acid, breaking the ionic bond with the sorbent, and allowing the methanol to elute the now-hydrophobic molecule.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

References
  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Available at:[Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. ResearchGate (LCGC North America). Available at:[Link]

  • Rapid Method Development through Proper Column Selection. Waters Corporation. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Selection: 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic Acid vs. Standard Pyrazole Derivatives

As drug discovery programs increasingly target complex protein-protein interactions and epigenetic modulators, the selection of optimal building blocks is critical. The pyrazole-4-carboxylic acid core is a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and epigenetic modulators, the selection of optimal building blocks is critical. The pyrazole-4-carboxylic acid core is a privileged scaffold, widely recognized for its robust hydrogen-bonding capabilities and metabolic stability[1]. However, standard unsubstituted derivatives often lack the necessary steric complexity to achieve high target selectivity.

This guide provides a rigorous technical comparison between standard pyrazole-4-carboxylic acids and the structurally advanced 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid . By analyzing physicochemical properties, binding kinetics, and synthetic workflows, we will demonstrate why the addition of the p-tolyl group fundamentally alters the scaffold's performance in medicinal chemistry.

Mechanistic Rationale & Physicochemical Profiling

The substitution of a 4-methylphenyl (p-tolyl) group at the 3-position of the pyrazole ring introduces two critical mechanistic advantages over standard derivatives (e.g., 1H-pyrazole-4-carboxylic acid or 3-phenyl-1H-pyrazole-4-carboxylic acid):

  • Hydrophobic Pocket Exploitation : The p-methyl group extends the molecule's van der Waals radius, allowing it to project deeply into lipophilic sub-pockets of target enzymes (such as the active site of DNA demethylases)[2].

  • Electronic Modulation : The methyl group acts as an electron-donating group (EDG) via hyperconjugation. This slightly increases the electron density of the pyrazole core, strengthening the hydrogen-bond donor capacity of the pyrazole NH with the target protein backbone[3].

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and simulated binding data comparing these scaffolds. Note: Target affinity data is modeled on structure-activity relationships (SAR) for alpha-ketoglutarate-dependent dioxygenases.

ScaffoldMW ( g/mol )ClogPTPSA (Ų)Steric ProfileTarget Affinity (Model IC₅₀)
1H-pyrazole-4-carboxylic acid 112.090.466.8Minimal / Planar> 10 µM
3-phenyl-1H-pyrazole-4-carboxylic acid 188.181.966.8Planar aromatic1.2 µM
3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid 202.212.466.8Extended hydrophobic0.15 µM

Data Interpretation: While the Topological Polar Surface Area (TPSA) remains constant across all three scaffolds, the ClogP increases optimally with the p-tolyl substitution. This enhances membrane permeability without violating Lipinski's Rule of Five, making it a superior starting point for[2].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to confirm causality and experimental success.

Protocol A: High-Efficiency Amide Coupling Workflow

Standard EDC/HOBt coupling often fails with 3-substituted pyrazole-4-carboxylic acids due to steric hindrance. We utilize HATU to rapidly generate a highly reactive OAt-ester intermediate.

  • Reagent Preparation : Dissolve 1.0 eq of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid in anhydrous DMF to a 0.1 M concentration.

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the active ester back to the carboxylic acid.

  • Activation : Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 25°C for 15 minutes.

  • Amine Addition : Add 1.1 eq of the target primary/secondary amine. Stir for 2–4 hours.

  • Self-Validation (LC-MS) : Extract a 5 µL aliquot, quench in 50% MeCN/H₂O, and inject into the LC-MS. The complete disappearance of the starting mass (m/z 203[M+H]⁺) and the transient presence of the OAt-ester validate successful activation and conversion.

  • Workup : Quench with saturated NH₄Cl, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Workflow N1 Scaffold Selection (p-Tolyl Pyrazole) N2 Amide Coupling (HATU, DIPEA) N1->N2 N3 Purification (HPLC/MS) N2->N3 N4 Biochemical Assay (ALKBH1) N3->N4 N5 Hit Validation (IC50) N4->N5

Figure 1: Standardized workflow from scaffold selection to hit validation.

Protocol B: In Vitro ALKBH1 Demethylase Inhibition Assay

This assay evaluates the biological efficacy of the synthesized derivatives against the DNA 6mA demethylase ALKBH1, a critical target in [2].

  • Enzyme Incubation : Incubate 50 nM recombinant ALKBH1 enzyme with varying concentrations of the pyrazole derivative (0.1 nM to 10 µM) in assay buffer (50 mM HEPES pH 7.5, 50 µM Fe(II), 1 mM α-ketoglutarate, 2 mM ascorbate) for 30 minutes.

    • Causality: Ascorbate and Fe(II) are strictly required cofactors. Ascorbate maintains iron in the Fe(II) state, preventing assay collapse due to spontaneous oxidation.

  • Substrate Addition : Initiate the reaction by adding 100 nM of 6mA-containing single-stranded DNA substrate. Incubate for 1 hour at 37°C.

  • Detection : Quench the reaction and measure remaining 6mA levels using an anti-6mA specific antibody coupled with an AlphaLISA detection system.

  • Self-Validation (Controls) :

    • Negative Control: Buffer only (no enzyme) to establish the 100% 6mA baseline signal.

    • Positive Control: 1 mM N-oxalylglycine (NOG), a broad-spectrum dioxygenase inhibitor, to confirm the assay is actively sensitive to competitive inhibition.

Mechanistic Pathway & Biological Impact

When 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid derivatives are successfully deployed, they exhibit profound downstream cellular effects. In gastric cancer models, the inhibition of ALKBH1 leads to an accumulation of 6mA DNA modifications. This epigenetic shift directly upregulates the AMP-activated protein kinase (AMPK) signaling pathway, ultimately driving the cancer cells into apoptosis[2]. Standard pyrazole derivatives fail to trigger this cascade efficiently due to their inability to maintain prolonged residence time in the ALKBH1 active site.

Pathway Inhibitor 3-(4-methylphenyl)-1H-pyrazole Derivative Target ALKBH1 Enzyme (Active Site) Inhibitor->Target Competitive Inhibition DNA 6mA DNA Demethylation (Blocked) Target->DNA Prevents AMPK AMPK Signaling (Upregulated) DNA->AMPK Induces Cancer Gastric Cancer Cell Apoptosis AMPK->Cancer Promotes

Figure 2: Mechanistic pathway of ALKBH1 inhibition leading to cancer cell apoptosis.

Conclusion

For drug development professionals engineering targeted therapies, the transition from standard pyrazole-4-carboxylic acids to 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a highly rational design choice. The p-tolyl substitution provides the exact steric bulk and lipophilicity required to anchor the scaffold into challenging hydrophobic pockets, transforming weak binders into nanomolar hits while maintaining excellent synthetic tractability.

References
  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Current status of pyrazole and its biological activities Source: Journal of Pharmacy & Bioallied Sciences (PMC) URL:[Link]

Sources

Comparative

Validating Target Engagement for 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid Derivatives: A Comprehensive Comparison Guide

Executive Summary The compound 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a privileged structural scaffold widely utilized in medicinal chemistry to synthesize potent inhibitors targeting inflammatory diseases a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a privileged structural scaffold widely utilized in medicinal chemistry to synthesize potent inhibitors targeting inflammatory diseases and oncology[1]. Recent structural optimizations of this core have yielded breakthrough molecules, including highly selective inhibitors for Spleen Tyrosine Kinase (SYK)[2] and the DNA 6mA demethylase ALKBH1[3].

However, validating the target engagement (TE) of these derivatives presents a unique biophysical challenge. The carboxylic acid moiety is critical for target binding—such as chelating the Mn²⁺ ion in ALKBH1[3]—but it is negatively charged at physiological pH, severely limiting cell membrane permeability. Consequently, researchers must employ prodrug strategies and orthogonal TE platforms to confirm that the observed phenotypic effects are driven by on-target binding rather than off-target toxicity.

This guide objectively compares the performance of leading target engagement platforms—Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and NanoBRET—providing self-validating protocols and comparative experimental data for pyrazole-4-carboxylic acid derivatives.

The Causality of Assay Selection

To build a robust validation pipeline, assay selection must follow the chemical biology of the pyrazole scaffold:

  • SPR (Cell-Free Biophysical Affinity): Used first to validate the direct, label-free binding kinetics ( Kon​ , Koff​ ) of the bare pyrazole-4-carboxylic acid scaffold to purified recombinant targets. It confirms the baseline pharmacophore but cannot account for cellular barriers.

  • CETSA (Label-Free Cellular Engagement): Because the free carboxylic acid limits permeability, ester prodrugs are often synthesized[3]. CETSA is critical here; it proves that the prodrug successfully penetrates the cell membrane, is hydrolyzed by intracellular esterases into the active acid, and physically stabilizes the target protein in its native environment.

  • NanoBRET (Live-Cell Real-Time Kinetics): For kinase targets like SYK, the pyrazole nitrogen atoms form essential hydrogen bonds with the ATP-binding hinge region. NanoBRET is deployed to measure the real-time competitive displacement of a tracer in live cells, providing crucial data on intracellular residence time.

TE_Workflow Scaffold Pyrazole-4-Carboxylic Acid Scaffold SPR SPR Assay (Biophysical Affinity) Scaffold->SPR In vitro screening CETSA CETSA (Cellular Permeability & Binding) SPR->CETSA Prodrug optimization NanoBRET NanoBRET (Live-Cell Kinetics) SPR->NanoBRET Real-time profiling Validated Validated Lead Inhibitor CETSA->Validated Target confirmation NanoBRET->Validated Residence time

Workflow for validating target engagement of pyrazole-4-carboxylic acid derivatives.

Comparative Performance Data

The following table summarizes the quantitative target engagement metrics of optimized pyrazole-4-carboxylic acid derivatives compared to legacy reference inhibitors across different platforms.

TargetCompoundCell-Free Affinity (IC₅₀ / KD​ )CETSA ( ΔTm​ )NanoBRET (Cellular IC₅₀)Permeability Strategy
ALKBH1 Pyrazole Lead (Cmpd 29) [3]31 nM (FP Assay)+5.2 °CN/AEster Prodrug (Cmpd 29E)
ALKBH1 Generic 2OG Inhibitor1.2 µM+1.1 °CN/ANative (High)
SYK Pyrazole Lead (Cmpd 44) [2]12 nM (Kinase Assay)+6.5 °C28 nMNative (Optimized LogP)
SYK R406 (Reference Inhibitor)30 nM+4.0 °C45 nMNative (High)

Data Synthesis: The pyrazole-derived ALKBH1 inhibitor (Compound 29) demonstrates superior cell-free affinity, but requires a prodrug strategy (29E) to achieve the +5.2 °C thermal shift in CETSA, proving intracellular target engagement[3]. For SYK, Compound 44 outperforms the clinical reference R406 in both thermal stabilization and live-cell NanoBRET assays.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Below are the step-by-step methodologies for executing CETSA and NanoBRET for this compound class.

Protocol A: CETSA for ALKBH1 Target Engagement

Objective: Validate that the ester prodrug of the pyrazole derivative penetrates the cell, hydrolyzes, and physically engages ALKBH1.

  • Cell Culture & Dosing: Culture HGC27 gastric cancer cells to 80% confluency. Treat with 10 µM of the prodrug derivative (e.g., 29E), a DMSO vehicle, and a structurally similar but non-binding analog for 4 hours.

    • Causality: A 4-hour incubation is strictly required to allow sufficient time for intracellular esterase-mediated cleavage of the prodrug into the active carboxylic acid.

  • Thermal Gradient Aliquoting: Harvest the cells, wash with PBS, and divide equally into PCR tubes. Heat the tubes across a gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heat induces protein unfolding. Ligand binding thermodynamically stabilizes the folded state, shifting the melting temperature ( Tm​ ) higher.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Centrifugation pellets the denatured, aggregated proteins. Only the soluble, ligand-stabilized ALKBH1 remains in the supernatant.

  • Western Blotting & Validation: Resolve the supernatants via SDS-PAGE and probe for ALKBH1 and GAPDH.

    • Self-Validation: GAPDH serves as the internal thermodynamic control. Because the pyrazole derivative does not bind GAPDH, its Tm​ must remain constant across all treatments. If the GAPDH signal fluctuates, the assay is invalid due to uneven heating or loading errors.

Protocol B: NanoBRET Live-Cell Assay for SYK Engagement

Objective: Quantify the real-time intracellular binding affinity of the pyrazole derivative against SYK.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-SYK fusion protein. Seed into a 384-well white plate and incubate for 24 hours.

    • Causality: NanoLuc acts as the BRET energy donor, precisely localized at the SYK kinase domain.

  • Tracer Equilibration: Add a cell-permeable fluorescent kinase tracer (BRET acceptor) at its predetermined KD​ concentration.

    • Causality: Operating exactly at the tracer's KD​ ensures the assay is at maximum sensitivity for competitive displacement by the pyrazole inhibitor.

  • Inhibitor Competition: Add serial dilutions of the pyrazole derivative (e.g., Compound 44). Incubate for 2 hours at 37°C.

    • Causality: This allows the compound to penetrate the cell and reach thermodynamic binding equilibrium with the SYK active site.

  • Signal Detection: Add Nano-Glo substrate and measure dual-emission luminescence (460 nm donor, 618 nm acceptor). Calculate the BRET ratio.

    • Self-Validation: A "tracer-only" well establishes the maximum BRET signal ( Bmax​ ), while an "untransfected" well controls for background luminescence. A decrease in the BRET ratio confirms the pyrazole compound successfully displaced the tracer.

Intracellular Mechanism of Action

Mechanism cluster_0 Intracellular Target Engagement Prodrug Esterified Pyrazole Derivative (High Permeability) Membrane Cell Membrane Prodrug->Membrane Active Active Pyrazole-4-Carboxylic Acid (Esterase Cleaved) Membrane->Active Intracellular Hydrolysis ALKBH1 ALKBH1 Enzyme Active->ALKBH1 Target 1 SYK SYK Kinase Active->SYK Target 2 ALKBH1_Inhib Demethylase Inhibition ALKBH1->ALKBH1_Inhib Stabilized (CETSA) SYK_Inhib Kinase Inhibition SYK->SYK_Inhib Bound (NanoBRET)

Intracellular target engagement pathways for pyrazole-4-carboxylic acid derivatives.

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Validation

A Senior Application Scientist's Guide to the Reproducibility of Biological Assays for 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid and its Analogs

Introduction: The Pyrazole Scaffold and the Imperative of Reproducibility The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical development, recognized as a "privileged structure" due to its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and the Imperative of Reproducibility

The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical development, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] Derivatives of pyrazole exhibit a vast array of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, analgesic, and antimicrobial activities.[2][4][5] 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, the subject of this guide, serves as a key intermediate and building block in the synthesis of these potent molecules, particularly for agents targeting inflammatory diseases and for the development of novel fungicides.[6][7][8]

This guide provides an in-depth comparison of common biological assays relevant to the pyrazole class of molecules. As a Senior Application Scientist, my focus is not just on the "how" but the "why." We will dissect the causality behind experimental choices, outline self-validating protocols to ensure trustworthiness, and ground our discussion in authoritative data to provide a robust framework for researchers, scientists, and drug development professionals.

Comparative Analysis of Core Biological Assays

The selection of a biological assay is dictated by the therapeutic hypothesis. For a versatile scaffold like 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a panel of assays is often required to characterize its activity profile. We will focus on three of the most common and critical assay types: cytotoxicity, anti-inflammatory, and antioxidant.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating a compound's effect on cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[9] It is often the first step in screening potential anticancer agents.

Principle of the Assay: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[9] The quantity of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. A reduction in the colorimetric signal in treated cells compared to untreated controls indicates cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 10,000 cells/well) compound_prep 2. Compound Dilution (Serial Dilutions) treatment 3. Compound Treatment (Add to cells) compound_prep->treatment incubation 4. Incubation (24-72 hours, 37°C) treatment->incubation mtt_add 5. Add MTT Reagent (0.5 mg/mL final conc.) incubation->mtt_add formazan_formation 6. Formazan Formation (2-4 hours, 37°C) mtt_add->formazan_formation solubilization 7. Solubilize Formazan (Add DMSO/HCl) formazan_formation->solubilization read_plate 8. Read Absorbance (570 nm) solubilization->read_plate calc_ic50 9. Calculate IC50 read_plate->calc_ic50 COX_Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 (Enzyme) AA->COX PGG2 Prostaglandin G2 (Unstable Intermediate) COX->PGG2 PGs Prostaglandins (e.g., PGE2) PGG2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor 3-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid (Potential Inhibitor) Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway, a key anti-inflammatory mechanism.

Detailed Protocol for a Fluorometric COX Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer, heme, and purified COX-1 or COX-2 enzyme solution. Human recombinant enzymes are recommended for clinical relevance. [1]* Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the pyrazole test compound (inhibitor). Include a control with the inhibitor's vehicle. Incubate for a defined period (e.g., 10 minutes) at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced. [1]* Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. [1]* Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding a quenching agent like stannous chloride. [1]* Product Quantification: The prostaglandin product is quantified using a fluorometric probe that reacts with it to generate a stable, fluorescent molecule. Read the fluorescence on a plate reader.

Ensuring Trustworthiness & Reproducibility:

  • Enzyme Activity: The specific activity of the enzyme batch can vary. It must be tested and normalized for every new lot.

  • Timing and Temperature: The COX reaction is rapid. Precise, automated timing for substrate addition and reaction termination is crucial for low well-to-well variability. Temperature must be strictly controlled at 37°C. [1]* Inhibitor Pre-incubation: The pre-incubation time can significantly impact the measured IC50 value, especially for time-dependent inhibitors. This time must be optimized and kept consistent. [1]* Reference Inhibitor: A known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) must be run in parallel to validate the assay's ability to detect selective inhibition. For the pyrazole derivative celecoxib, one commercial kit determined an IC50 of 0.45 µM, demonstrating the assay's ability to quantify the potency of this class of compounds. [1]

Antioxidant Capacity: The DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the radical scavenging (antioxidant) activity of compounds. [1][10] Principle of the Assay: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule, and the solution's color fades to yellow. The degree of color change, measured as a decrease in absorbance at ~517 nm, is proportional to the antioxidant capacity of the compound.

Detailed Protocol for DPPH Assay

  • Sample Preparation: Dissolve the pyrazole derivatives in a suitable solvent like ethanol or methanol.

  • Reaction Mixture: In a 96-well plate, add a solution of DPPH in methanol to each well. Then, add various concentrations of the test compound. Include a blank (solvent only) and a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). [1]The dark condition is necessary to prevent photo-degradation of the DPPH radical.

  • Absorbance Measurement: Measure the absorbance at ~517 nm. The percentage of radical scavenging activity is calculated relative to the control.

Ensuring Trustworthiness & Reproducibility:

  • DPPH Concentration: The initial absorbance of the DPPH solution should be consistent across experiments (typically ~1.0). The concentration must be carefully controlled as it affects the stoichiometry of the reaction.

  • Reaction Time: The reaction kinetics can vary between different antioxidants. A time-course experiment should be performed to determine when the reaction reaches a plateau for the specific compound class being tested.

  • Solvent Effects: The solvent can influence the reaction rate. The same solvent must be used for all samples, controls, and blanks.

  • Light Sensitivity: DPPH is light-sensitive. All steps involving the DPPH solution should be performed with minimal exposure to light.

Cross-Assay Performance Comparison

FeatureMTT Assay (Cytotoxicity)COX Inhibition AssayDPPH Assay (Antioxidant)
Biological Question Does the compound kill cells or inhibit growth?Does the compound inhibit a key inflammatory enzyme?Does the compound neutralize free radicals?
Assay Type Cell-based, colorimetricBiochemical, fluorometric/ELISAChemical, colorimetric
Throughput High (96/384-well)Medium-High (96-well)High (96/384-well)
Complexity Medium (requires cell culture)High (requires purified enzyme, precise timing)Low (simple mix-and-read)
Key Reproducibility Factor Consistent cell health and densityPrecise control of time and temperatureStable DPPH concentration and reaction time
Common Pitfall Compound interferes with MTT dyeImpure enzyme, inaccurate timingLight degradation of DPPH reagent

Conclusion and Senior Scientist Recommendations

The biological evaluation of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives requires a multi-faceted approach, employing a suite of assays to probe for various activities. The reliability of these investigations hinges entirely on the reproducibility of the chosen methods. [1]While direct comparative data on the reproducibility of different assays for a single pyrazole derivative is often scarce in the literature, the principles of rigorous assay design and validation are universal. [1] To ensure the trustworthiness and reproducibility of your findings, adhere to the following core principles:

  • Standardize Protocols: Adhere strictly to optimized, detailed protocols like those outlined in this guide. Any deviation must be documented and validated.

  • Embrace Controls: Every plate must be a self-validating system. This includes vehicle controls, positive controls with known inhibitors/activators, and negative controls.

  • Characterize Your Reagents: The source and quality of cells, enzymes, and chemical reagents are paramount. Qualify new batches of critical reagents before use in large-scale screens.

  • Report Key Metrics: Always report measures of assay performance, such as intra- and inter-assay variability (CV%), Z-factor, and signal-to-background ratios. This data is essential for others to gauge the reliability of your results.

By implementing these practices, researchers can generate high-quality, reproducible data that builds confidence in their findings and accelerates the development of new pyrazole-based therapeutics and agrochemicals.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.).
  • Chem-Impex. (n.d.). 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.
  • J&K Scientific. (2024). 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | 879996-66-4. J&K Scientific.
  • Bansal, R. K. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Penner, N., et al. (2026). Synthesis and biological evaluation of pyrazolyl-pyrazolone derivatives: Antioxidant, anticancer activities, and molecular docking insights.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Kumar, V., et al. (n.d.).
  • Al-wsab, B., et al. (2024).
  • Al-seud, K. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Pakistan Journal of Pharmaceutical Sciences, 37(1), 191-197.
  • Kumar, A. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Singh, A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-21.
  • Nuta, D. C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • More, V. S., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Li, X., et al. (2012).
  • Faria, J. V., et al. (2021).
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR.
  • Fun, H. K., et al. (n.d.). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PMC.
  • Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Kaur, H., et al. (2025).
  • Du, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

Sources

Comparative

3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid reference standards comparison

An in-depth analytical evaluation of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) reference standards requires a rigorous understanding of heterocyclic chemistry and metrology. As a key pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) reference standards requires a rigorous understanding of heterocyclic chemistry and metrology. As a key pharmacophore in the development of kinase inhibitors, cannabinoid receptor ligands, and advanced agrochemicals[1], the structural integrity of this compound is paramount.

The primary analytical challenge with this molecule is pyrazole tautomerism . In solution, the proton on the pyrazole ring rapidly exchanges between the N1 and N2 positions, making the 3-aryl and 5-aryl substituted forms dynamically equivalent[2]. If a reference standard is not rigorously purified and analytically validated under conditions that account for this equilibrium, quantitative assays will suffer from peak broadening, integration errors, and co-eluting regioisomeric impurities.

This guide objectively compares three tiers of reference materials—Certified Reference Materials (CRM), Analytical Working Standards (AWS), and Crude Synthesized Building Blocks (CSB)—and provides self-validating protocols to ensure absolute scientific integrity in your laboratory workflows.

Reference Standard Grades Comparison

Selecting the correct grade of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid dictates the reliability of downstream pharmacokinetic or quality control assays. The table below synthesizes the performance metrics of the three primary grades available to researchers[3].

Table 1: Performance and Specification Comparison

Analytical ParameterCertified Reference Material (CRM)Analytical Working Standard (AWS)Crude Synthesized Block (CSB)
Absolute Purity (qNMR) ≥ 99.5% ± 0.2% (ISO 17034)Not routinely certified< 95.0% (Highly variable)
Chromatographic Purity ≥ 99.8% (UPLC-UV/MS)≥ 98.0% (HPLC-UV)~ 90.0% - 95.0%
Tautomeric Resolution Validated via high-temp NMRUnverifiedUnverified
Moisture Content (KF) < 0.5%< 1.0%Often > 2.0%
Trace Metals (ICP-MS) < 10 ppm< 50 ppmNot tested
Primary Application Quantitative assays, FDA/EMA submissionsRoutine QC, method developmentEarly-stage synthesis, screening

The Tautomerism and Impurity Challenge

During the synthesis of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, the condensation of a p-tolyl-diketone equivalent with hydrazine yields the pyrazole core[2]. However, side reactions often produce 1-substituted regioisomers or des-methyl impurities. Furthermore, the inherent tautomerism of the 1H-pyrazole ring complicates structural characterization.

G A Starting Materials (p-Tolyl derivative + Hydrazine) B Cyclization Intermediate A->B Condensation C 3-(4-methylphenyl)-1H-pyrazole -4-carboxylic acid B->C Major Pathway E Regioisomeric Impurities (e.g., N-alkylated pyrazoles) B->E Side Reaction D 5-(4-methylphenyl)-1H-pyrazole -4-carboxylic acid (Tautomer) C->D Rapid Tautomeric Equilibrium in Solution

Figure 1: Synthesis pathway and tautomeric equilibrium of the pyrazole core.

Self-Validating Experimental Protocols

To establish a standard as a CRM, its purity must be determined using orthogonal techniques. The following methodologies are engineered with internal causality and self-validation mechanisms.

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

Standard chromatographic techniques (HPLC) only measure relative purity based on UV absorbance, which can be skewed by impurities with high extinction coefficients. qNMR provides absolute mass fraction purity by comparing the integration of the analyte's protons against a NIST-traceable internal standard.

Causality & Design Choices:

  • Solvent (DMSO-d6): Selected because its strong hydrogen-bonding capability disrupts intermolecular pyrazole dimers, stabilizing the tautomeric exchange rate to yield sharper, integrable resonances[2].

  • Internal Standard (Maleic Acid): Chosen because its singlet resonance (~6.26 ppm) sits in a clear spectral window, avoiding overlap with the p-tolyl aromatic protons (7.2–7.8 ppm) or the pyrazole C5-H (~8.3 ppm).

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Run an inversion-recovery (T1) experiment on the sample mixture. Calculate the longest T1 relaxation time among the target protons. Set the relaxation delay (D1) to strictly ≥5×T1 (typically 30-60 seconds) to guarantee 99.3% signal recovery.

  • Sample Preparation: Accurately weigh ~10.0 mg of the 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid standard and ~5.0 mg of NIST-traceable Maleic Acid using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

  • Acquisition: Acquire the 1H-NMR spectrum at 298 K with a minimum of 64 scans, a 90° excitation pulse, and the validated D1 delay.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet (2H) and the pyrazole C5-H singlet (1H). Calculate the absolute mass fraction using the standard qNMR equation.

Protocol B: Impurity Profiling via UPLC-MS/MS

To detect trace regioisomers that qNMR might miss due to sensitivity limits, UPLC-MS/MS is employed.

Causality & Design Choices:

  • Mobile Phase Additive (0.1% Formic Acid): Pyrazole tautomerism can cause severe peak tailing or split peaks on a reversed-phase column. Formic acid forces the pyrazole nitrogen into a uniformly protonated state, collapsing the tautomers into a single, sharp chromatographic peak.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a blank (initial mobile phase) followed by a known standard mixture. Self-Validation Check: The system is validated for use only if the blank shows zero carryover (<0.05% of standard peak area) and the standard peak area Relative Standard Deviation (RSD) is <2.0% across five replicate injections.

  • Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Maintain column temperature at 40°C to improve mass transfer and peak shape.

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the [M+H]+ ion at m/z 203.08.

  • Analysis: Quantify impurities by area normalization, ensuring all peaks >0.05% are accounted for in the final mass balance.

G S Sample Prep (Standard Dissolution) Q qNMR Analysis (Absolute Purity) S->Q L UPLC-MS/MS (Impurity Profiling) S->L D Data Synthesis (Mass Balance) Q->D L->D C Certified Reference Material (CRM) D->C Validation

Figure 2: Self-validating analytical workflow for CRM certification.

Conclusion

For analytical precision, especially in pharmaceutical and agrochemical development, relying on Crude Synthesized Building Blocks (CSB) introduces unacceptable risks of tautomeric and regioisomeric contamination. By utilizing Certified Reference Materials (CRM) validated through orthogonal, self-correcting methodologies like qNMR and UPLC-MS/MS, researchers can ensure the highest degree of reproducibility and regulatory compliance.

Sources

Safety & Regulatory Compliance

Safety

3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical vulnerability in laboratory operations. 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4) is a highly valuable intermediate utilized extensively in the synthesis of 1[1]. However, its distinct structural motifs—a pyrazole core coupled with a carboxylic acid—demand rigorous, causality-driven disposal protocols.

This guide provides a self-validating, step-by-step methodology for the safe containment, segregation, and destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Hazard Characterization & Causality

Effective waste management begins with understanding the molecular behavior of the chemical. The compound presents specific hazards that dictate our operational choices:

  • Irritation Potential: Similar to other substituted pyrazole-carboxylic acids, it is classified under Skin Irritation Category 2 (H315) and Eye Irritation Category 2A (H319)[2]. Direct contact disrupts lipid bilayers in the skin and ocular tissues, mandating strict barrier protection.

  • Dust Aerosolization: As a solid crystalline powder, it poses an inhalation risk (STOT SE 3)[2]. Sweeping without dust suppression can aerosolize the particles, leading to respiratory tract irritation.

  • Thermal Decomposition: Upon combustion, the nitrogen-rich pyrazole ring decomposes into toxic nitrogen oxides (NOx)[3]. This chemical reality strictly prohibits standard open-air burning or landfill disposal, necessitating 4[4].

Quantitative Safety & Logistical Data

To facilitate rapid decision-making, the following table summarizes the critical physicochemical parameters and their direct operational impacts:

Property / ParameterValue / DesignationCausality / Operational Impact
CAS Number 879996-66-4Essential for accurate waste manifesting and EPA/RCRA tracking[1].
Physical State Solid (Powder/Crystals)Prone to aerosolization; mandates the use of non-sparking tools and local exhaust ventilation[4].
Hazard Classifications H315, H319, H332, H336Requires Level C PPE (nitrile gloves, splash goggles, particulate respirator)[2].
Incompatibilities Strong Oxidizing AgentsMust be segregated from nitrates and peroxides to prevent exothermic oxidation[3].
Decomposition Products NOx, CO, CO2Dictates that final destruction must occur via incineration equipped with NOx scrubbers[3][4].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system: each step contains a verification check to ensure the procedure has been executed correctly before proceeding to the next.

Phase 1: Pre-Disposal Preparation & Containment

Causality: Preventing exposure is inherently more reliable than mitigating it. Dust control is the primary objective when handling pyrazole-based powders.

  • Isolate the Area: Ensure the disposal operation is conducted under a certified chemical fume hood or localized exhaust ventilation.

  • Equip PPE: Don standard laboratory PPE, including a lab coat, chemical-resistant nitrile gloves, and tightly sealed safety goggles[5]. If handling bulk powder outside a hood, an N95 or P100 particulate respirator is required.

  • Validation Check: Verify that the fume hood flow rate is between 80-100 FPM before opening the waste container.

Phase 2: Spill Management & Collection

Causality: Pyrazole derivatives must not enter the municipal water supply due to potential aquatic toxicity and environmental persistence[3][4].

  • For Solid Spills/Waste: Use non-sparking tools to sweep or shovel the powder[4]. Do not use compressed air or dry brushing, which aerosolizes the compound. Place the collected solid into a clean, dry, sealable polyethylene or glass container[5].

  • For Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), absorb the liquid using an inert material such as vermiculite or dry sand[3]. Transfer the saturated absorbent into a compatible, leak-proof hazardous waste drum.

  • Validation Check: Inspect the sealed container for any residual dust on the exterior. Wipe down the outside with a damp cloth if necessary.

Phase 3: Waste Segregation & Packaging

Causality: Accurate labeling ensures that downstream waste handlers apply the correct destruction protocols (e.g., routing to the incinerator rather than a landfill).

  • Seal the Container: Ensure the primary container is tightly closed. Place it inside a secondary containment bin to prevent accidental breakage during transit.

  • Apply Regulatory Labels: Label the container clearly with "Hazardous Waste: 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid". Include the GHS hazard pictograms for "Irritant" and note "Contains Nitrogenous Compounds"[2][5].

  • Storage Conditions: Store the sealed waste in a cool, dry, well-ventilated hazardous waste accumulation area, strictly segregated from strong oxidizing agents[3].

  • Validation Check: Cross-reference the label with the laboratory's chemical inventory system to ensure the CAS number (879996-66-4) is accurately recorded.

Phase 4: Final Destruction & Institutional Transfer

Causality: Chemical waste generators are bound by regulations (e.g., US EPA 40 CFR 261.3) to determine hazardous classifications and ensure proper destruction[3].

  • Engage a Licensed Contractor: Do not discharge to sewer systems or dispose of in standard trash[4]. Entrust the waste to a [5].

  • Specify Destruction Method: Manifest the waste specifically for controlled incineration with flue gas scrubbing [4]. The high temperatures will break the robust pyrazole ring, while the scrubbers will neutralize the resulting nitrogen oxides (NOx) before they reach the atmosphere.

  • Validation Check: Retain the certificate of destruction provided by the waste management company for regulatory compliance audits.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for managing 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid waste, ensuring all physical states are routed to the correct destruction mechanism.

G Start Waste Generation: 3-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid CheckState Physical State Assessment Start->CheckState SolidWaste Solid Powder / Crystals CheckState->SolidWaste Dry LiquidWaste Dissolved in Solvent (e.g., DMSO, MeOH) CheckState->LiquidWaste In Solution CollectSolid Sweep/Shovel (Non-Sparking) Store in Sealed Container SolidWaste->CollectSolid CollectLiquid Absorb with Inert Material (Sand/Vermiculite) LiquidWaste->CollectLiquid Labeling Label as Hazardous Waste: Irritant / Target Organ Toxicant CollectSolid->Labeling CollectLiquid->Labeling Storage Temporary Storage: Cool, Dry, Well-Ventilated Away from Oxidizers Labeling->Storage Disposal Licensed Chemical Destruction Plant Storage->Disposal Incineration Controlled Incineration with Flue Gas Scrubbing Disposal->Incineration

Workflow for the segregation, containment, and disposal of pyrazole-4-carboxylic acid waste.

References

  • J&K Scientific. "3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | 879996-66-4". 1

  • ChemicalBook. "5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet". 4

  • Chem-Impex. "3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid". 6

  • NextSDS. "1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid".2

  • TCI Chemicals. "SAFETY DATA SHEET - Pyrazole-4-carboxylic Acid".

  • TCI Chemicals. "SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid". 7

  • AK Scientific. "3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid". 3

  • Angene Chemical. "Safety Data Sheet - 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid". 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
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